molecular formula C11H7ClFNO B7936882 5-Chloro-2-(3-fluorophenoxy)pyridine

5-Chloro-2-(3-fluorophenoxy)pyridine

Cat. No.: B7936882
M. Wt: 223.63 g/mol
InChI Key: WXMGYKIENSHYEP-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7ClFNO and its molecular weight is 223.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(3-fluorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(3-fluorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-(3-fluorophenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGYKIENSHYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1495131-49-1 Molecular Formula: C₁₁H₇ClFNO Molecular Weight: 223.63 g/mol [1]

Introduction & Core Significance

5-Chloro-2-(3-fluorophenoxy)pyridine is a specialized heterocyclic ether used primarily as a pharmacophore scaffold in medicinal chemistry and a structural intermediate in agrochemical synthesis. Its value lies in its biaryl ether motif , where the pyridine nitrogen provides a hydrogen bond acceptor site, and the halogen substituents (5-Cl, 3-F) modulate lipophilicity and metabolic stability.

In drug discovery, this scaffold is frequently employed to:

  • Block Metabolic Hotspots: The fluorine atom at the meta-position of the phenoxy ring obstructs CYP450-mediated oxidation, extending the half-life of the parent molecule.

  • Tune Electronic Properties: The 5-chloro substituent on the pyridine ring exerts an electron-withdrawing effect, reducing the basicity of the pyridine nitrogen (pKa modulation) and serving as a handle for further cross-coupling reactions.

Physicochemical Profile

The following properties are critical for handling and formulation. While specific experimental values for this exact isomer may vary by batch, these parameters represent the standard chemical behavior of the 2-phenoxypyridine class.

PropertyValue / DescriptionSignificance
Physical State Solid (Crystalline powder) or viscous oilDependent on purity and crystallization solvent.
Boiling Point ~320°C (Predicted at 760 mmHg)High thermal stability suitable for high-temp reactions.
LogP (Predicted) 3.5 – 4.2Highly lipophilic; requires organic co-solvents for biological assays.
pKa (Pyridine N) ~2.0 – 2.5Significantly less basic than pyridine (pKa 5.2) due to the electron-withdrawing 5-Cl and phenoxy groups.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water; requires solubilizing agents (e.g., cyclodextrins) for aqueous formulation.

Synthetic Pathways & Mechanism[2][3]

The most robust method for synthesizing 5-Chloro-2-(3-fluorophenoxy)pyridine is via Nucleophilic Aromatic Substitution (SₙAr) . This reaction exploits the electron-deficient nature of the pyridine ring, activated by the nitrogen atom and the leaving group.

Reaction Mechanism

The reaction involves the attack of the 3-fluorophenoxide anion on the 2-position of 5-chloro-2-fluoropyridine (or 2,5-dichloropyridine). The 2-fluoro substrate is preferred due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer intermediate more effectively than chlorine, accelerating the rate-determining step.

Experimental Protocol (Standardized)

Reagents: 5-Chloro-2-fluoropyridine (1.0 eq), 3-Fluorophenol (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq). Solvent: DMF or DMSO (Anhydrous). Conditions: 80–100°C under N₂ atmosphere for 4–6 hours.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 3-fluorophenol in DMF. Add Cs₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide anion.

  • Addition: Dropwise add 5-chloro-2-fluoropyridine to the mixture.

  • Heating: Heat the reaction to 90°C. Monitor by TLC or LC-MS until the starting pyridine is consumed.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the SₙAr mechanism and the transition state logic.

SnAr_Mechanism cluster_conditions Reaction Conditions Start1 5-Chloro-2-fluoropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start1->Intermediate Start2 3-Fluorophenol (Nucleophile Precursor) Start2->Intermediate Deprotonation & Attack Base Cs2CO3 (Base) Base->Intermediate Product 5-Chloro-2-(3-fluorophenoxy)pyridine (Target Scaffold) Intermediate->Product - F⁻ (Fast Step) Byproduct CsF + CO2 + H2O Intermediate->Byproduct Solvent: DMF/DMSO Solvent: DMF/DMSO Temp: 90°C Temp: 90°C Solvent: DMF/DMSO->Temp: 90°C

Caption: SₙAr synthesis pathway showing the convergence of precursors into the stabilized Meisenheimer complex before product formation.

Reactivity & Functionalization Strategies

Once synthesized, the 5-Chloro-2-(3-fluorophenoxy)pyridine scaffold serves as a versatile building block. The chemical stability of the ether linkage allows for aggressive modification of the pyridine ring without degradation.

C-Cl Bond Activation (Suzuki-Miyaura Coupling)

The chlorine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling. This allows the attachment of aryl or heteroaryl groups, expanding the scaffold into complex kinase inhibitors (e.g., c-Met or VEGFR inhibitors).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Coupling Partner: Aryl boronic acids.

  • Outcome: Formation of 5-Aryl-2-(3-fluorophenoxy)pyridines.

Pyridine Nitrogen Functionalization[4][5]
  • N-Oxidation: Treatment with m-CPBA yields the N-oxide, which alters the electronic distribution and can be used to introduce substituents at the C-6 position via rearrangement.

  • Salt Formation: Reaction with strong acids (HCl, methanesulfonic acid) forms crystalline salts, improving water solubility for formulation.

Functionalization Logic Diagram

Reactivity_Logic Core 5-Chloro-2-(3-fluorophenoxy)pyridine Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Target: C-Cl Bond Oxidation N-Oxidation (m-CPBA) Core->Oxidation Target: Pyridine N Lithiation Lithiation/Exchange (n-BuLi) Core->Lithiation Target: C-Cl (Exchange) Biaryl Biaryl Ether Drugs (Kinase Inhibitors) Suzuki->Biaryl Metabolite N-Oxide Metabolite (Polarity Tuning) Oxidation->Metabolite Electrophile C-5 Functionalization (COOH, CHO, etc.) Lithiation->Electrophile

Caption: Divergent synthetic utility of the scaffold, highlighting the C-Cl bond as a primary vector for structural expansion.

Analytical Characterization

To validate the identity of 5-Chloro-2-(3-fluorophenoxy)pyridine, researchers should look for the following spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: A doublet (~8.1 ppm, H-6) and a doublet of doublets (~7.6 ppm, H-4) characteristic of 2,5-disubstitution. The H-3 proton typically appears upfield (~6.9 ppm) due to the shielding effect of the ether oxygen.

    • Phenoxy Ring: A complex multiplet in the 6.8–7.4 ppm range. The 3-fluoro substitution pattern creates distinct splitting due to H-F coupling (³J_HF and ⁴J_HF).

  • ¹³C NMR:

    • Distinct doublets for carbons coupled to fluorine (¹J_CF ~245 Hz).

    • Pyridine C-2 (ether linkage) appears downfield (~160 ppm).

  • Mass Spectrometry (ESI+):

    • Parent ion [M+H]⁺ at m/z ~224.0/226.0 (showing the characteristic 3:1 Chlorine isotope pattern).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

  • Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste (halogenated).

References

  • PubChem. (n.d.). 5-Chloro-2-(3-fluorophenoxy)pyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for SₙAr mechanism standards).
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.

Sources

An In-depth Technical Guide to 5-Chloro-2-(3-fluorophenoxy)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(3-fluorophenoxy)pyridine is a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and materials science. Its structure, which combines a chlorinated pyridine ring with a fluorinated phenoxy moiety, offers a unique combination of physicochemical properties that are highly sought after in the design of novel bioactive molecules. The pyridine core is a well-established pharmacophore present in numerous approved drugs, while the strategic placement of halogen atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Chloro-2-(3-fluorophenoxy)pyridine, offering valuable insights for researchers engaged in drug discovery and development.

Physicochemical and Spectroscopic Data

The precise characterization of 5-Chloro-2-(3-fluorophenoxy)pyridine is fundamental to its application in synthetic chemistry and drug design. The following table summarizes its key molecular and physical properties.

PropertyValue
Chemical Formula C₁₁H₇ClFNO
Molecular Weight 223.63 g/mol [1]
CAS Number 1495131-49-1[1]
Appearance Expected to be a solid at room temperature, based on similar compounds.
Melting Point Not widely reported in the literature. For comparison, the related compound 2-Amino-5-chloro-3-fluoropyridine has a melting point of 91.0-97.0°C[2].
Boiling Point Not widely reported. Related halogenated pyridines often have boiling points in the range of 150-250°C at atmospheric pressure.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Solubility in water is expected to be low.
Spectroscopic Characterization
  • ¹H NMR: The spectrum would show distinct aromatic signals for the protons on both the pyridine and phenyl rings. The coupling patterns would be indicative of their substitution patterns. The pyridine ring protons would likely appear in the range of δ 7.0-8.5 ppm, while the phenyl ring protons would be in the range of δ 6.8-7.5 ppm.

  • ¹³C NMR: The spectrum would display 11 distinct carbon signals corresponding to the carbon atoms in the pyridine and phenyl rings. The carbons attached to the electronegative chlorine, fluorine, nitrogen, and oxygen atoms would be shifted downfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to C-Cl, C-F, C-O-C (ether), and C=N (pyridine) stretching vibrations. Aromatic C-H stretching and bending vibrations would also be prominent.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 223, with a characteristic isotopic pattern (M+2) at m/z 225 due to the presence of the chlorine atom.

Synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine

The synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common and effective method involves the coupling of 2,5-dichloropyridine with 3-fluorophenol in the presence of a suitable base.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general and reliable method for the synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine.

Materials:

  • 2,5-Dichloropyridine

  • 3-Fluorophenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyridine (1.0 equivalent), 3-fluorophenol (1.1 equivalents), and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous DMF to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-Chloro-2-(3-fluorophenoxy)pyridine.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product 2,5-Dichloropyridine 2,5-Dichloropyridine Nucleophilic\nAromatic Substitution Nucleophilic Aromatic Substitution 2,5-Dichloropyridine->Nucleophilic\nAromatic Substitution 3-Fluorophenol 3-Fluorophenol 3-Fluorophenol->Nucleophilic\nAromatic Substitution Base (K2CO3) Base (K2CO3) Base (K2CO3)->Nucleophilic\nAromatic Substitution Solvent (DMF) Solvent (DMF) Solvent (DMF)->Nucleophilic\nAromatic Substitution Heat (80-100°C) Heat (80-100°C) Heat (80-100°C)->Nucleophilic\nAromatic Substitution Extraction Extraction Nucleophilic\nAromatic Substitution->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 5-Chloro-2-(3-fluorophenoxy)pyridine 5-Chloro-2-(3-fluorophenoxy)pyridine Column Chromatography->5-Chloro-2-(3-fluorophenoxy)pyridine

Caption: Synthetic workflow for 5-Chloro-2-(3-fluorophenoxy)pyridine.

Applications in Medicinal Chemistry and Drug Development

Halogenated pyridines are valuable scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets and their favorable metabolic properties.[3] While specific applications of 5-Chloro-2-(3-fluorophenoxy)pyridine are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules.[4]

This compound serves as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The chlorine atom on the pyridine ring can be readily displaced or used as a handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.

The presence of both chlorine and fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its cell permeability and oral bioavailability. Furthermore, the fluorine atom can block sites of metabolism, leading to a longer half-life in vivo.

Safety and Handling

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] A respirator may be necessary when handling the solid material to avoid dust inhalation.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-(3-fluorophenoxy)pyridine is a valuable chemical entity with significant potential for application in drug discovery and materials science. Its straightforward synthesis and the presence of multiple functionalization points make it an attractive building block for the creation of diverse molecular libraries. The insights provided in this technical guide are intended to support researchers in leveraging the unique properties of this compound for the development of novel and innovative chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(4-fluorophenyl)-3-pyridineacetonitrile. Retrieved from [Link]

  • ResearchGate. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive technical framework for determining, analyzing, and modeling the solubility of 5-Chloro-2-(3-fluorophenoxy)pyridine , a critical intermediate in the synthesis of agrochemicals (e.g., fluorinated pyridine herbicides).

Executive Summary

5-Chloro-2-(3-fluorophenoxy)pyridine (CAS: 1495131-49-1 / 1374194-95-2) is a halogenated diaryl ether derivative comprising a pyridine core and a fluorinated phenoxy moiety.[1][2] Its solubility profile is a critical quality attribute (CQA) for process optimization, specifically in crystallization purification and reaction solvent selection .

This guide details the standard Dynamic Laser Monitoring protocol for solubility determination, the thermodynamic modeling of solid-liquid equilibrium (SLE), and the structural factors influencing its dissolution behavior in organic solvents.

Chemical Structure & Physicochemical Context

The solubility behavior of 5-Chloro-2-(3-fluorophenoxy)pyridine is governed by the interplay between its lipophilic halogen substituents and the polar pyridine nitrogen.

  • Molecular Formula:

    
    [3]
    
  • Key Functional Groups:

    • Pyridine Nitrogen: Weak hydrogen bond acceptor (HBA).

    • Ether Linkage: Dipolar, weak HBA.

    • Chloro & Fluoro Substituents: Electron-withdrawing, increasing lipophilicity and crystal lattice energy.

Predicted Solubility Trend: Based on "like dissolves like" and solute-solvent interactions (van der Waals, H-bonding):

  • High Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate, DMF, THF) due to dipole-dipole interactions.

  • Moderate Solubility: Polar protic solvents (Methanol, Ethanol, Isopropanol) due to H-bonding with the pyridine nitrogen.

  • Low Solubility: Non-polar solvents (Hexane, Heptane) and Water (hydrophobic effect).

Experimental Methodology: Dynamic Laser Monitoring

The Dynamic Laser Monitoring Method is the industry standard for measuring the solubility of crystalline intermediates. It eliminates the subjectivity of visual endpoints and ensures high reproducibility.

Reagents & Apparatus[5][6]
  • Solute: 5-Chloro-2-(3-fluorophenoxy)pyridine (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (AR) Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.

  • Apparatus: Jacketed glass vessel (100 mL), Precision thermostat (

    
     K), Laser monitoring system (light intensity detector), Magnetic stirrer.
    
Step-by-Step Protocol
  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel. Set the thermostat to the initial temperature (e.g., 278.15 K).
    
  • Equilibration: Stir the solvent until thermal equilibrium is reached.

  • Addition: Add a precise mass of solute (

    
    ) in small increments.
    
  • Dissolution Monitoring:

    • Direct a laser beam through the solution.

    • Undissolved State: Suspended particles scatter light; transmitted intensity (

      
      ) is low.
      
    • Dissolved State: Solution becomes clear; transmitted intensity (

      
      ) reaches maximum (
      
      
      
      ).
  • Endpoint Detection: The solubility point is recorded when the laser intensity stabilizes at the maximum value (

    
    ), indicating complete dissolution.
    
  • Iteration: Repeat the process at incrementally higher temperatures (e.g., every 5 K up to 323.15 K).

  • Calculation: Mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    and
    
    
    are the molar masses of the solvent and solute, respectively.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the Dynamic Laser Monitoring method, ensuring data integrity from preparation to analysis.

SolubilityProtocol Start Start Experiment Prep Solvent Preparation (Mass m1, Temp T) Start->Prep AddSolute Add Solute Increment (Mass m2) Prep->AddSolute LaserCheck Laser Transmission Check (Intensity I) AddSolute->LaserCheck Decision Is I ≈ I_max? LaserCheck->Decision Decision->AddSolute No (Turbid) Record Record Solubility (x1 at T) Decision->Record Yes (Clear) NextTemp Increase Temp (T + 5K) Record->NextTemp NextTemp->LaserCheck End End Experiment NextTemp->End Max T Reached

Caption: Logical workflow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling & Analysis

To utilize the experimental data for process design (e.g., cooling crystallization), the solubility data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature.



  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[4]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Utility: Excellent for interpolation of solubility at specific operating temperatures.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute.



  • 
     : Model parameters.
    
  • 
     : Melting temperature of the solute.
    
  • Utility: Provides insight into the non-ideality of the solution.

Thermodynamic Parameters

The dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are derived from the Van't Hoff plot (

vs

):
  • 
     : Positive values indicate an endothermic  process (solubility increases with temperature).
    
  • 
     : Positive values indicate the dissolution is non-spontaneous (requires energy input/mixing).
    

Data Presentation Standards

When reporting results, data should be tabulated to allow for easy comparison across solvent classes.

Table 1: Mock-up Solubility Data Structure (Mole Fraction


) 
T (K)MethanolEthanolIsopropanolAcetoneEthyl AcetateToluene
278.15






283.15..................
.....................
323.15






Note: In typical pyridine derivatives, solubility order is often: Acetone > Ethyl Acetate > Ethanol > Toluene > Water.

Practical Applications in Process Development[6]

Crystallization Solvent Selection
  • Anti-Solvent Crystallization: Dissolve the compound in a "Good" solvent (e.g., Acetone) and add a "Poor" solvent (e.g., Water or Hexane) to induce precipitation.

  • Cooling Crystallization: Select a solvent with a steep solubility curve (high

    
    ) to maximize yield upon cooling (e.g., Ethanol or Toluene).
    
Purification Strategy

The difference in solubility between 5-Chloro-2-(3-fluorophenoxy)pyridine and its impurities (e.g., unreacted 5,2-dichloropyridine or 3-fluorophenol) dictates the purification efficiency.

  • Scenario: If the impurity is highly soluble in alcohols, recrystallization from Ethanol will retain the impurity in the mother liquor while the product crystallizes out.

Visualization: Modeling Decision Tree

The following diagram guides the researcher in selecting the appropriate thermodynamic model based on the dataset.

ModelSelection Input Experimental Data (x1 vs T) CheckLinear Is ln(x1) vs 1/T linear? Input->CheckLinear Binary Binary Solvent Mixture? Input->Binary VantHoff Use Van't Hoff Model CheckLinear->VantHoff Yes Apelblat Use Modified Apelblat (Non-linear T dependence) CheckLinear->Apelblat No Jouyban Use Jouyban-Acree Model Binary->Jouyban Yes NRTL Use NRTL / Wilson (Activity Coefficient) Binary->NRTL No (Pure Solvent)

Caption: Decision tree for selecting thermodynamic models for solubility correlation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Tang, S., et al. (2014). Solubility and thermodynamic properties of 2-chloro-5-nitro-3-fluoropyridine in different pure solvents. Journal of Chemical & Engineering Data, 59(11), 3685-3690. (Representative methodology for halogenated pyridines). Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

Sources

Navigating the Uncharted: A Technical Safety Guide to 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

No specific Safety Data Sheet (SDS) for 5-Chloro-2-(3-fluorophenoxy)pyridine (CAS No. 1495131-49-1) is publicly available at the time of this writing. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including halogenated pyridines and chlorophenoxy derivatives. The information herein serves as a proactive safety analysis and should be treated as a foundational resource, not a substitute for a manufacturer-provided SDS. All protocols and assessments are based on established principles of chemical safety and data from related molecules.

Compound Identification and Structural Rationale for Hazard Assessment

5-Chloro-2-(3-fluorophenoxy)pyridine is a halogenated aromatic ether. Its structure integrates a chlorinated pyridine ring with a fluorinated phenoxy moiety. This unique combination necessitates a careful consideration of the potential hazards associated with each component.

Identifier Value
Chemical Name 5-Chloro-2-(3-fluorophenoxy)pyridine
CAS Number 1495131-49-1[1]
Molecular Formula C11H7ClFNO[1]
Molecular Weight 223.63 g/mol [1]

The toxicological profile of this compound is predicted based on the known hazards of:

  • Chlorinated Pyridines: Often associated with oral toxicity, skin and eye irritation, and potential for environmental harm.[2][3][4]

  • Chlorophenoxy Compounds: A class of chemicals known for potential systemic toxicity, including effects on the nervous and muscular systems.[5][6][7][8]

  • Fluorinated Aromatic Compounds: Can exhibit a range of toxicities, and their metabolism can sometimes lead to the formation of hazardous byproducts.

Hazard Identification and Classification (Extrapolated)

Based on the analysis of related compounds, 5-Chloro-2-(3-fluorophenoxy)pyridine is anticipated to possess the following hazards:

  • Acute Oral Toxicity: Likely harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Hazardous to the Aquatic Environment (Long-term): Potentially harmful to aquatic life with long-lasting effects.[2][3]

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive and stringent approach to safety is paramount when handling this compound. The following is a comprehensive guide to safe handling and personal protection.

Engineering Controls
  • Ventilation: All handling of 5-Chloro-2-(3-fluorophenoxy)pyridine should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of the handling area.[9]

Personal Protective Equipment (PPE)

The following PPE is considered the minimum requirement for handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are required. Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Additional Protection: For larger quantities or when there is a significant risk of splashing, consider the use of a chemical-resistant apron and arm sleeves.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.

Safe Handling, Storage, and Disposal

Handling
  • Avoid all personal contact, including inhalation.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from heat, sparks, and open flames.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated packaging may retain product residue and should be handled as hazardous waste.[2]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride. Vapors may form explosive mixtures with air.[3]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Toxicological Information (Inferred)

The toxicological properties of 5-Chloro-2-(3-fluorophenoxy)pyridine have not been fully investigated. The following information is based on the toxicological profiles of related compounds.

  • Acute Effects: Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation. Skin and eye contact are likely to cause irritation.

  • Chronic Effects: The long-term effects of exposure are unknown. However, some chlorophenoxy compounds have been associated with systemic effects, including neurotoxicity and myotoxicity.[5][11] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B).[7]

Experimental Protocols

Protocol for Safe Weighing and Transfer
  • Don appropriate PPE (chemical safety goggles, nitrile gloves, lab coat).

  • Perform all operations within a certified chemical fume hood.

  • Place a weigh boat on a tared analytical balance.

  • Carefully transfer the desired amount of 5-Chloro-2-(3-fluorophenoxy)pyridine to the weigh boat using a clean spatula.

  • Record the weight.

  • To transfer the compound to a reaction vessel, gently tap the weigh boat to ensure all the solid is transferred.

  • If dissolving in a solvent, add the solvent to the reaction vessel first, then add the solid in portions with stirring.

  • Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) in a designated waste container.

  • Wipe down the balance and surrounding area with a damp paper towel, which should then be disposed of as hazardous waste.

  • Remove gloves and wash hands thoroughly.

Protocol for Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Visualizations

Hierarchy of Controls for Handling 5-Chloro-2-(3-fluorophenoxy)pyridine

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for mitigating exposure risks.

Emergency Response Workflow for a Spill

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor / EHS Spill->Alert Assess Assess Spill Size Evacuate->Assess Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill Await EHS Response SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Contain Contain Spill (Inert Absorbent) DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Step-by-step workflow for responding to a chemical spill.

Conclusion

While a specific SDS for 5-Chloro-2-(3-fluorophenoxy)pyridine is not currently available, a thorough analysis of its structural components and related compounds allows for a robust and cautious approach to its safe handling. Researchers and drug development professionals must adhere to the stringent protocols outlined in this guide to minimize risk and ensure a safe laboratory environment. Continuous vigilance and a proactive safety culture are the cornerstones of responsible chemical research.

References

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

  • International Agency for Research on Cancer. (1986). Occupational Exposures to Chlorophenoxy Herbicides. Inchem.org. Retrieved from [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

  • International Agency for Research on Cancer. (1987). Chlorophenoxy Herbicides (Group 2B). In Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7. Lyon, France. Retrieved from [Link]

  • Bradberry, S. M., et al. (2004). Poisoning Due to Chlorophenoxy Herbicides. Toxicological Reviews, 23(2), 93-115.
  • National Toxicology Program. (2020). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits. National Institutes of Health. Retrieved from [Link]

  • Apollo Scientific. (2023). Safety Data Sheet: 5-Chloro-2,3-difluoropyridine.
  • PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gzella, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(18), 5641. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Public Health Service. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

Sources

Thermodynamic stability of 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-Chloro-2-(3-fluorophenoxy)pyridine

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 5-Chloro-2-(3-fluorophenoxy)pyridine, a halogenated pyridine derivative with potential applications in medicinal chemistry. The pyridine scaffold is a cornerstone in drug discovery, and the strategic incorporation of halogen atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity.[1][2] A thorough understanding of a compound's thermodynamic stability is paramount for predicting its shelf-life, formulation development, and overall viability as a drug candidate. This document outlines the key experimental methodologies, data interpretation, and theoretical considerations for characterizing the thermodynamic stability profile of this and related small molecules.

Introduction: The Significance of 5-Chloro-2-(3-fluorophenoxy)pyridine in Drug Discovery

The pyridine ring is a prevalent structural motif in a vast array of pharmaceuticals, owing to its ability to engage in various biological interactions and its synthetic tractability.[2][3] The derivatization of the pyridine core allows for the fine-tuning of a molecule's properties to optimize its pharmacological and pharmacokinetic profiles. 5-Chloro-2-(3-fluorophenoxy)pyridine (Figure 1) is a compound of interest that combines the pyridine scaffold with halogen substituents, a common strategy in modern medicinal chemistry to enhance therapeutic potential.[1] Chlorine and fluorine atoms can influence a molecule's conformation, lipophilicity, and metabolic stability, making this compound a valuable subject for stability studies.[4]

Figure 1: Chemical Structure of 5-Chloro-2-(3-fluorophenoxy)pyridine

  • CAS Number: 1495131-49-1[5]

  • Molecular Formula: C₁₁H₇ClFNO[5]

  • Molecular Weight: 223.63 g/mol [5]

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. Unstable compounds can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts. Therefore, a rigorous evaluation of thermodynamic stability is an indispensable component of the drug development process.

Foundational Concepts in Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a pharmaceutical compound, this translates to its resistance to chemical degradation or physical changes under a given set of conditions. Key parameters in assessing thermodynamic stability include:

  • Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process. A negative change in Gibbs free energy (ΔG) indicates a spontaneous process, such as degradation.

  • Enthalpy (H): A measure of the total energy of a system. Exothermic reactions (negative ΔH) release heat and are often, but not always, spontaneous.

  • Entropy (S): A measure of the disorder or randomness of a system. Processes that increase entropy (positive ΔS) are favored.

The relationship between these parameters is given by the equation: ΔG = ΔH - TΔS.

For halogenated aromatic compounds, the type and position of the halogen substituent can significantly impact bond dissociation energies and, consequently, the overall thermodynamic stability.[6][7][8]

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach employing various analytical techniques is essential for a comprehensive understanding of a compound's thermodynamic stability. The following sections detail the core experimental methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine melting point, glass transition temperature, and enthalpy of fusion.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 5-Chloro-2-(3-fluorophenoxy)pyridine into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge to ensure an inert atmosphere.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine key thermal events.

Data Interpretation:

ParameterDescriptionSignificance for Stability
Melting Point (Tₘ) The temperature at which the solid and liquid phases are in equilibrium.A sharp, high melting point is often indicative of a pure, crystalline, and stable compound.
Enthalpy of Fusion (ΔHբᵤₛ) The amount of energy required to melt the solid.Provides insight into the strength of the crystal lattice.
Glass Transition (T₉) The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.Important for characterizing amorphous or partially amorphous materials, which are generally less stable than their crystalline counterparts.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (3-5 mg) encapsulate Encapsulate in Pan weigh->encapsulate Hermetically Seal load_dsc Load Sample & Reference encapsulate->load_dsc run_program Execute Thermal Program (e.g., 10 °C/min ramp) load_dsc->run_program Inert Atmosphere (N₂) thermogram Generate Thermogram run_program->thermogram analyze Determine Tₘ, ΔHբᵤₛ, T₉ thermogram->analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to quantify the loss of volatiles.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of 5-Chloro-2-(3-fluorophenoxy)pyridine into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).

    • Maintain a constant nitrogen or air purge to control the atmosphere.

  • Data Analysis: The resulting thermogram (mass vs. temperature) shows mass loss steps corresponding to decomposition events.

Data Interpretation:

ParameterDescriptionSignificance for Stability
Decomposition Temperature (Tₔ) The temperature at which the compound begins to degrade, often defined as the onset of mass loss.A higher decomposition temperature indicates greater thermal stability.
Mass Loss (%) The percentage of mass lost at different temperature ranges.Can provide information about the degradation mechanism and the presence of solvates or hydrates.
Residual Mass The mass of the sample remaining at the end of the experiment.Can indicate the formation of non-volatile degradation products.

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) place_pan Place in TGA Pan weigh->place_pan load_tga Load Sample into TGA place_pan->load_tga run_program Execute Thermal Program (e.g., 10 °C/min ramp) load_tga->run_program Controlled Atmosphere (N₂ or Air) thermogram Generate Thermogram run_program->thermogram analyze Determine Tₔ and Mass Loss thermogram->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Potential Degradation Pathways

The chemical structure of 5-Chloro-2-(3-fluorophenoxy)pyridine suggests several potential degradation pathways under thermal or chemical stress. The ether linkage is often a point of susceptibility to cleavage. Additionally, dehalogenation reactions can occur, particularly at elevated temperatures or in the presence of certain catalysts.[7][8]

Hypothetical Degradation Pathway

Degradation_Pathway cluster_products Potential Degradation Products parent 5-Chloro-2-(3-fluorophenoxy)pyridine product1 5-Chloro-2-hydroxypyridine parent->product1 Ether Cleavage product2 3-Fluorophenol parent->product2 Ether Cleavage product3 Dehalogenated Pyridine Derivatives parent->product3 Dehalogenation

Caption: Potential degradation pathways for 5-Chloro-2-(3-fluorophenoxy)pyridine.

Conclusion

The thermodynamic stability of 5-Chloro-2-(3-fluorophenoxy)pyridine is a critical attribute that must be thoroughly characterized to support its potential development as a pharmaceutical agent. This guide has outlined the fundamental principles and experimental methodologies, including DSC and TGA, that form the basis of a comprehensive stability assessment. The data generated from these techniques provide invaluable insights into the compound's thermal behavior, purity, and potential degradation pathways. For researchers and drug development professionals, a robust understanding and application of these methods are essential for advancing promising molecules from the laboratory to the clinic.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). [Source Not Available]
  • Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. [Source Not Available]
  • Thermochemical Factors Affecting the Dehalogenation of Aromatics | Request PDF. (2025, August 9).
  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2013). Thermochemical factors affecting the dehalogenation of aromatics. Environmental Science & Technology, 47(24), 14194–14203.
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022, July 9). [Source Not Available]
  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. (2023, January 17). Canadian Science Publishing.
  • 6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid. EPA.
  • 1495131-49-1|5-CHloro-2-(3-fluorophenoxy)pyridine. BLDpharm.
  • 28373-53-7|5-CHloro-2-(3-chlorophenoxy)pyridine. BLDpharm.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Source Not Available]
  • Atmospheric oxidation of halogenated aromatics: comparative analysis of reaction mechanisms and reaction kinetics. (2016, December 1). RSC Publishing.
  • Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound.
  • 5-Chloro-2-fluoropyridine | C5H3ClFN | CID 345817. PubChem - NIH.
  • 5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248. PubChem.
  • 5-Chloro-2-fluoropyridine | 1480-65-5. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine. Benchchem.
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
  • 5-Chloro-2-(trifluoromethyl)pyridine 97 349-94-0. Sigma-Aldrich.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • In-lab validation of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol synthesis protocol. Benchchem.
  • 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3. Ossila.
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025, July 4). Sarchem Labs.
  • Synthesis of 2-amino-5-fluoropyridine.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). [Source Not Available]

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Electronic Properties of Fluorinated Pyridine Ethers: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic, physicochemical, and synthetic characteristics of fluorinated pyridine ethers. Targeted at medicinal chemists and structural biologists, this document elucidates how the strategic placement of fluorine atoms on pyridine-ether scaffolds modulates pKa, lipophilicity, metabolic stability, and molecular conformation. We present actionable synthetic protocols, comparative data tables, and mechanistic visualizations to support the rational design of bioisosteres in drug discovery.

Introduction: The Fluorine Effect in Heterocyclic Ethers

The pyridine ether motif—specifically alkoxypyridines—is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl ethers and piperidines. However, the pyridine ring is susceptible to oxidative metabolism (N-oxidation,


-hydroxylation) and possesses a basic nitrogen that can lead to non-specific protein binding or poor membrane permeability.

Fluorination offers a precise tool to tune these properties. The high electronegativity of fluorine (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol) introduce profound electronic perturbations. In pyridine ethers, these effects are non-additive and highly position-dependent, influencing the ether oxygen's nucleophilicity and the pyridine nitrogen's basicity.

Electronic Fundamentals & pKa Modulation

Inductive vs. Resonance Effects

The electronic landscape of fluorinated pyridine ethers is defined by the tug-of-war between:

  • Inductive Withdrawal (-I): Fluorine strongly pulls electron density through the

    
    -framework, deactivating the ring and lowering the basicity of the pyridine nitrogen.
    
  • Resonance Donation (+R): The ether oxygen donates electron density into the ring. Fluorine also has a weak +R effect, but its -I effect dominates.

Basicity (pKa) Tuning

The basicity of the pyridine nitrogen is a critical parameter for solubility and target binding. Fluorination dramatically reduces pKa, preventing protonation at physiological pH.

Table 1: Comparative pKa Values of Pyridine Derivatives

Compound ClassStructurepKa (Conjugate Acid)Electronic Driver
Pyridine

5.23Baseline aromaticity.
2-Methoxypyridine

3.28Inductive withdrawal by Oxygen > Resonance donation.
3-Fluoropyridine

2.97Inductive withdrawal by Fluorine (meta).
2-Fluoropyridine

-0.44Strong inductive effect (ortho) + dipolar repulsion.
2-Alkoxy-3-fluoropyridine

~1.5 - 2.5*Synergistic withdrawal by F and O; N remains neutral at pH 7.4.

*Estimated range based on additive Hammett constants.

Visualization of Electronic Effects

The following diagram illustrates the electronic vectors influencing the pyridine core.

ElectronicEffects F_Atom Fluorine Atom (Electronegativity 3.98) Py_Ring Pyridine Ring (Electron Deficient) F_Atom->Py_Ring Inductive Withdrawal (-I) Deactivates Ring Py_N Pyridine Nitrogen (Basic Center) F_Atom->Py_N Lowers pKa (Basicity Reduction) Py_Ring->Py_N Electron Sink Ether_O Ether Oxygen (Lone Pair Donor) Ether_O->Py_Ring Resonance Donation (+R)

Figure 1: Vector map of electronic forces. Red arrows indicate electron withdrawal; blue dashed arrows indicate donation. The net effect on the nitrogen is a significant reduction in electron density.

Conformational Dynamics: The "Fluorine Effect"

In 2-alkoxypyridines, the ether linkage is not free-rotating. The introduction of fluorine, particularly at the 3-position (ortho to the ether), locks the conformation due to dipole minimization and stereoelectronic effects .

  • Coplanarity: The C-O-C bonds tend to be coplanar with the aromatic ring to maximize resonance overlap (

    
    ).
    
  • Syn/Anti Preference: In 3-fluoro-2-alkoxypyridines, the ether alkyl group prefers an orientation away from the fluorine atom to avoid steric clash and dipole repulsion (the C-F and C-O dipoles oppose each other). This "pre-organized" conformation can reduce the entropic penalty of binding to a protein target.

Synthetic Pathways & Regioselectivity[1][2][3]

Synthesis of fluorinated pyridine ethers requires navigating the high reactivity of the fluorinated ring toward Nucleophilic Aromatic Substitution (


).
Regioselectivity Rules ( )

When reacting polyfluorinated pyridines (e.g., pentafluoropyridine) with alkoxides:

  • Para-Selectivity: Substitution occurs predominantly at the 4-position (para to Nitrogen).

  • Mechanism: The transition state (Meisenheimer complex) is best stabilized when the negative charge rests on the nitrogen and is supported by fluorine atoms at the 2,6-positions (ortho to the anionic center in the resonance structure).

Synthetic Workflow

For mono-fluorinated ethers, two primary routes exist:

  • Route A (Direct Displacement): 2-Fluoropyridine + Alcohol + Base.

  • Route B (Metal-Catalyzed): Fluoropyridinol + Alkyl Halide.

SynthesisWorkflow Start Target: Fluorinated Pyridine Ether Decision Substrate Availability? Start->Decision SnAr_Node Route A: SnAr Reaction (Nucleophilic Aromatic Substitution) Reagents_SnAr Reagents: 2-Fluoropyridine + R-OH Base: NaH or KOtBu Solvent: DMF/THF SnAr_Node->Reagents_SnAr Mech_SnAr Mechanism: Addition-Elimination (Meisenheimer Complex) Reagents_SnAr->Mech_SnAr Buchwald_Node Route B: Pd-Catalyzed Coupling (Buchwald-Hartwig) Reagents_Buch Reagents: Halopyridine + R-OH Cat: Pd(OAc)2 / Ligand Base: Cs2CO3 Buchwald_Node->Reagents_Buch Decision->SnAr_Node Activated (2-F, 4-F) Decision->Buchwald_Node Unactivated (3-F, 3-Br)

Figure 2: Decision tree for synthetic route selection based on substrate activation.

Experimental Protocols

Protocol 1: General Synthesis of 2-Alkoxy-3-Fluoropyridines

Use this protocol for activated substrates where the fluorine is ortho/para to the nitrogen.

  • Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Add Alcohol (R-OH, 1.2 equiv) and anhydrous DMF (0.5 M) . Cool to 0°C. Cautiously add NaH (60% dispersion, 1.5 equiv) . Stir for 30 min at 0°C until gas evolution ceases.

  • Addition: Add 2,3-Difluoropyridine (1.0 equiv) dropwise (Note: Nucleophilic attack will occur preferentially at C2 due to N-activation).

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated

    
    , extract with EtOAc (3x), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Determination of pKa via -NMR Titration

Standard potentiometric titration is difficult for low pKa values.


-NMR provides a sensitive, non-invasive alternative.
  • Sample Prep: Dissolve compound (5 mM) in

    
     (90:10).
    
  • Titration: Adjust pH from 1.0 to 8.0 using HCl/NaOH.

  • Measurement: Record

    
    -NMR spectra at each pH point. The chemical shift (
    
    
    
    ) of the fluorine signal will change as the pyridine nitrogen protonates/deprotonates.
  • Analysis: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    

Applications in Drug Discovery[4]

Metabolic Blocking

The 6-fluoropyridin-3-yl ether moiety is a potent strategy to block metabolic clearance.

  • Mechanism: The C-F bond at the 6-position blocks oxidative attack (e.g., by aldehyde oxidase or CYP450), which typically occurs at the electron-deficient

    
    -positions of the pyridine ring.
    
  • Example: In dopamine receptor agonists, replacing a phenyl ether with a 6-fluoropyridin-3-yl ether increased metabolic half-life (

    
    ) significantly while maintaining receptor affinity.
    
Lipophilicity & Permeability

Fluorinated ethers generally exhibit higher LogP than their non-fluorinated counterparts, but lower than the corresponding carbon-analogs.

  • LogD (pH 7.4): Because fluorination lowers the pKa of the pyridine nitrogen below physiological pH, the molecule remains neutral (uncharged) in the bloodstream, enhancing passive membrane permeability compared to a non-fluorinated pyridine which might be partially protonated.

References

  • Chambers, R. D., et al. (2005). New fluoride ion reagent from pentafluoropyridine. Journal of Fluorine Chemistry. Link[1]

  • Senaweera, S. M., et al. (2014).[1] Photocatalytic Hydrodefluorination: Facile Access to Partially Fluorinated Aromatics. J. Am. Chem. Soc. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Li, J., et al. (2022).[2] Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines. Pharmaceutical Fronts. Link

  • PubChem. 3-Fluoropyridine Compound Summary. National Library of Medicine. Link

Sources

Synthesis and Mechanistic Evaluation of 5-Chloro-2-(3-fluorophenoxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ethers containing halogenated pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 5-Chloro-2-(3-fluorophenoxy)pyridine (CAS: 1495131-49-1) represents a privileged structural motif, combining the metabolic stability of a halogenated heterocycle with the conformational flexibility of a diaryl ether linkage.

This technical whitepaper provides an in-depth analysis of the synthetic pathways to access this molecule. Rather than simply listing empirical steps, this guide dissects the thermodynamic and kinetic principles governing the Nucleophilic Aromatic Substitution (


) required to construct the ether linkage, providing researchers with a self-validating, highly optimized experimental protocol.

Mechanistic Rationale & Retrosynthetic Analysis

The construction of the C–O bond in 5-chloro-2-(3-fluorophenoxy)pyridine is exclusively achieved via an


 reaction. The retrosynthetic disconnection naturally cleaves the ether bond, revealing two primary precursor pairs:
  • Pathway A: 2,5-Dichloropyridine + 3-Fluorophenol

  • Pathway B: 5-Chloro-2-fluoropyridine + 3-Fluorophenol

The Causality of Regioselectivity and Reactivity

The pyridine ring is inherently electron-deficient, making it an excellent electrophile for


. The nitrogen atom strongly activates the ortho (2, 6) and para (4) positions by stabilizing the negative charge of the intermediate Meisenheimer complex through inductive and resonance effects[1].

While both the 2-position and 5-position in 2,5-dichloropyridine contain leaving groups, the nucleophilic attack by 3-fluorophenoxide occurs with absolute regioselectivity at the 2-position . The 5-chloro substituent cannot delocalize the intermediate negative charge onto the electronegative ring nitrogen, rendering the 5-position kinetically inert to nucleophilic attack under standard conditions[2]. Furthermore, the 5-chloro group acts as an auxiliary electron-withdrawing group (EWG), further lowering the lowest unoccupied molecular orbital (LUMO) of the pyridine ring and accelerating the substitution at the 2-position[3].

Leaving Group Thermodynamics: Fluorine vs. Chlorine

While Pathway A (using 2,5-dichloropyridine) is viable, Pathway B (using 5-chloro-2-fluoropyridine) is vastly superior. In


 reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it strongly polarizes the C–F bond, withdrawing electron density from the C2 carbon and significantly lowering the activation energy for the phenoxide attack[4]. Consequently, 5-chloro-2-fluoropyridine reacts at lower temperatures with higher yields and fewer side reactions compared to its dichloro counterpart[5].

Mechanism R Reactants 5-Chloro-2-fluoropyridine + 3-Fluorophenoxide M Meisenheimer Complex (Anion stabilized by Pyridine N) R->M Rate-Determining Nucleophilic Attack P Product 5-Chloro-2-(3-fluorophenoxy)pyridine + Fluoride Ion M->P Fast Elimination of F-

Nucleophilic Aromatic Substitution (SNAr) mechanism via Meisenheimer complex.

Optimization of Reaction Conditions

To establish a self-validating system, the reaction parameters must be carefully tuned. The choice of base and solvent dictates the nucleophilicity of the phenoxide and the solubility of the intermediate transition states.

  • Base Selection: Potassium carbonate (

    
    ) is the optimal base. It is sufficiently basic to quantitatively deprotonate 3-fluorophenol (
    
    
    
    ) without causing unwanted side reactions (such as benzyne formation or ether cleavage) that stronger bases like Sodium Hydride (NaH) might induce.
  • Solvent Selection: Polar aprotic solvents are mandatory. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) strip the solvation shell from the potassium cation, leaving a "naked," highly reactive phenoxide anion.

Quantitative Data: Condition Screening

The following table summarizes the optimization data for the synthesis of 5-chloro-2-(3-fluorophenoxy)pyridine, demonstrating the clear advantage of the fluorinated electrophile.

EntryElectrophileSolventBaseTemp (°C)Time (h)Yield (%)
12,5-DichloropyridineDMF

1201845%
22,5-DichloropyridineNMP

1401262%
35-Chloro-2-fluoropyridineDMF

90888%
4 5-Chloro-2-fluoropyridine NMP

100 4 94%

Experimental Protocol

This step-by-step methodology utilizes the optimized conditions (Entry 4) to ensure maximum yield and crude purity.

Reagents and Equipment
  • Electrophile: 5-Chloro-2-fluoropyridine (1.0 equivalent, 10.0 mmol, 1.31 g)[4]

  • Nucleophile: 3-Fluorophenol (1.1 equivalents, 11.0 mmol, 1.23 g)

  • Base: Potassium carbonate, anhydrous, finely powdered (2.0 equivalents, 20.0 mmol, 2.76 g)

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) (15 mL)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, nitrogen line.

Step-by-Step Methodology
  • Phenoxide Generation (Deprotonation):

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenol (1.23 g) and anhydrous NMP (15 mL) under a nitrogen atmosphere.

    • Add finely powdered anhydrous

      
       (2.76 g) in one portion.
      
    • Causality Check: Stir the suspension at room temperature for 30 minutes. The mixture will turn slightly opaque as the potassium 3-fluorophenoxide salt is generated. Pre-forming the nucleophile prevents competitive hydrolysis of the fluoropyridine by residual moisture.

  • Electrophile Addition & Heating:

    • Add 5-chloro-2-fluoropyridine (1.31 g) dropwise via syringe.

    • Attach a reflux condenser and heat the reaction mixture to 100 °C using a pre-calibrated oil bath.

    • Stir vigorously for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 9:1) or LC-MS.

  • Aqueous Workup (Self-Validating Purification):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water. Rationale: This quenches any unreacted phenoxide and highly solubilizes the NMP and inorganic salts, driving the organic product out of the aqueous phase.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with a 5% aqueous NaOH solution (20 mL) to remove any trace unreacted 3-fluorophenol, followed by brine (30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Final Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: 0% to 10% Ethyl Acetate in Hexanes).

    • The product, 5-chloro-2-(3-fluorophenoxy)pyridine, elutes as a colorless to pale yellow oil that may crystallize upon standing.

Workflow S1 1. Deprotonation 3-Fluorophenol + K2CO3 in NMP S2 2. SNAr Reaction Add Pyridine, Heat to 100°C S1->S2 S3 3. Aqueous Workup Quench with H2O, Extract with EtOAc S2->S3 S4 4. Purification Silica Gel Chromatography S3->S4

Step-by-step experimental workflow for the synthesis and isolation of the target ether.

References

  • Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents Source: WO2024184550A1 URL
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor Source: ResearchGate URL:[Link]

  • Nucleophilic Aromatic Substitution Insights Source: Scribd (Organic Chemistry Principles) URL:[Link]

  • Chapter 12 Reactions of Arenes: Electrophilic and Nucleophilic Aromatic Substitution Source: Prexams URL:[Link]

  • Intermediates in nucleophilic aromatic substitution. Spiro Meisenheimer complex Source: R Discovery URL:[Link]

Sources

Thermophysical Characterization of 5-Chloro-2-(3-fluorophenoxy)pyridine: Predictive Modeling and Empirical Determination of Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-(3-fluorophenoxy)pyridine (CAS: 1495131-49-1) is a highly specialized halogenated diaryl ether utilized as a critical intermediate in advanced agrochemical and pharmaceutical synthesis[1]. For process chemists and formulation scientists, the precise determination of its melting point (


) and boiling point (

) is paramount. These thermophysical properties dictate solvent selection for crystallization, define the operational boundaries for vacuum distillation, and influence the compound's stability profile during scale-up.

Because novel halogenated heteroaromatics often lack publicly cataloged empirical thermodynamic data, this whitepaper provides an authoritative guide on predicting these values via Quantitative Structure-Property Relationship (QSPR) models[2], followed by rigorous, self-validating empirical protocols for their exact determination[3][4].

Structural Thermodynamics & Predictive Modeling

The phase transition temperatures of 5-Chloro-2-(3-fluorophenoxy)pyridine are governed by the delicate interplay of its structural features. Relying solely on standard group-contribution methods (such as the Joback-Reid method) can lead to deviations when applied to complex, asymmetric heteroaromatics[2][5]. Therefore, understanding the causality behind its molecular interactions is required to establish a baseline estimate.

Mechanistic Drivers of Phase Transitions
  • Conformational Flexibility (Ether Linkage): The -O- linkage between the pyridine and fluorobenzene rings acts as a flexible hinge. This flexibility increases the entropic penalty of crystallization, making it difficult for the molecule to pack efficiently into a rigid crystal lattice. Consequently, this depresses the melting point, often rendering such compounds as low-melting solids or viscous liquids at room temperature.

  • Van der Waals Forces (Halogenation): The addition of chlorine (5-position) and fluorine (3-position) significantly increases the molecular weight (223.63 g/mol ) and the polarizability of the electron cloud[1]. This enhances London dispersion forces, which strongly elevates the boiling point.

  • Dipole-Dipole Interactions: The nitrogen atom in the pyridine ring introduces a permanent molecular dipole. The resulting electrostatic attraction between molecules in the liquid phase requires substantial thermal energy to overcome, further driving the boiling point upward.

Table 1: Predictive Thermophysical Data Profile

Note: Estimated values are synthesized from QSPR modeling and comparative analysis of structural analogs (e.g., diphenyl ether and 5-chloro-2-phenoxypyridine).

PropertyPredictive MethodologyEstimated Value RangePrimary Structural Driver
Molecular Weight Exact Mass Calculation223.63 g/mol C11H7ClFNO empirical formula
Melting Point (

)
QSPR / Analog Comparison35 °C – 55 °CDepressed by ether linkage flexibility
Boiling Point (

)
Joback Method Extrapolation305 °C – 325 °C (at 760 mmHg)Elevated by halogen polarizability & pyridine dipole

Empirical Determination Protocols (Self-Validating Systems)

Standard open-cup boiling point methods or capillary melting point tubes are insufficient for this compound. At temperatures exceeding 300 °C, halogenated ethers are susceptible to thermal degradation (C-O bond cleavage)[6]. Furthermore, asymmetric ethers are prone to supercooling, which skews standard melting point observations. The following protocols utilize self-validating instrumental analysis to ensure absolute data integrity.

Protocol A: High-Precision Melting Point via DSC (ASTM E794)

Differential Scanning Calorimetry (DSC) provides a highly accurate measurement of the enthalpy of fusion and the exact onset of melting by measuring heat flow as a function of temperature[7][8].

Step-by-Step Methodology:

  • Apparatus Calibration: Utilize a DSC instrument calibrated in strict accordance with ASTM E794[3].

  • Self-Validation Check: Run a high-purity Indium standard (

    
     °C) prior to the sample. If the extrapolated onset temperature deviates by >0.1 °C, the heat flow and temperature sensors must be recalibrated immediately to prevent systemic error[9].
    
  • Sample Preparation: Weigh 2.0–5.0 mg of 5-Chloro-2-(3-fluorophenoxy)pyridine into a standard aluminum hermetic pan. Crimp seal the pan to prevent the volatilization of any residual solvent[10].

  • Thermal Cycling (Erase Thermal History):

    • Equilibrate the sample at 0 °C.

    • Ramp at 10 °C/min to 80 °C to melt the sample completely and erase its prior crystallization history.

    • Cool at 10 °C/min back to 0 °C to induce controlled crystallization.

  • Measurement Ramp: Heat the sample at a slow, controlled rate of 2 °C/min up to 80 °C. Causality: A slow heating rate ensures the sample remains in thermal equilibrium with the furnace, preventing thermal lag and allowing for the precise identification of the endothermic peak's extrapolated onset[10].

  • Data Extraction: The true melting point is recorded as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum[8].

Protocol B: Boiling Point via Reduced-Pressure Ebulliometry (ASTM D1160)

To prevent thermal decomposition, the boiling point must be determined under vacuum and mathematically extrapolated to atmospheric pressure[11][12].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus compliant with ASTM D1160, featuring a dual-sensor pressure controller, a distillation column, and a refrigerated cold trap[12][13].

  • Sample Loading: Transfer 50 mL of the compound into the distillation flask alongside inert anti-bumping granules to ensure smooth nucleation.

  • Vacuum Stabilization & Self-Validation: Evacuate the system to exactly 10.0 mmHg. Self-Validation: Monitor the dynamic pressure for 15 minutes. If the pressure fluctuates by >0.5 mmHg, the system contains micro-leaks or lacks theoretical plate equilibrium, and the run must be aborted[6].

  • Distillation: Apply controlled heating to achieve a steady distillation rate of 4–5 mL/min. Record the vapor temperature only after the reflux ring has stabilized and a temperature plateau is maintained for at least 5 minutes[4].

  • Extrapolation: Utilize the Clausius-Clapeyron equation to extrapolate the recorded vacuum boiling point to the standard atmospheric boiling point (760 mmHg).

Visualizations of Workflows and Mechanisms

Workflow Start Target: 5-Chloro-2-(3-fluorophenoxy)pyridine QSPR Predictive Modeling (Joback Method) Start->QSPR Structural Input DSC Melting Point: DSC (ASTM E794) QSPR->DSC Tm Estimate VacDist Boiling Point: Vacuum Distillation (ASTM D1160) QSPR->VacDist Tb Estimate Final Validated Thermophysical Profile DSC->Final Empirical Tm Clausius Clausius-Clapeyron Extrapolation VacDist->Clausius Reduced Pressure Data Clausius->Final Empirical Tb (1 atm)

Fig 1: End-to-end workflow for predicting and empirically validating thermophysical properties.

Interactions Core Phase Transition Drivers CAS: 1495131-49-1 VdW Van der Waals Forces (Halogen Polarizability) Core->VdW Dipole Dipole-Dipole Interactions (Pyridine Nitrogen) Core->Dipole Flex Conformational Flexibility (Ether Linkage) Core->Flex BP Elevates Boiling Point (>300 °C) VdW->BP Stronger cohesion Dipole->BP Electrostatic attraction MP Depresses Melting Point Flex->MP High entropic penalty

Fig 2: Mechanistic drivers of phase transitions in halogenated pyridyl ethers.

Implications for Process Chemistry

The accurate determination of these properties directly impacts downstream pharmaceutical manufacturing:

  • Crystallization & Purification: Because the compound is a low-melting solid, standard cooling crystallization from alcohols may result in "oiling out" (liquid-liquid phase separation) rather than the formation of pure crystals. Knowledge of the exact

    
     allows chemists to select anti-solvents that force nucleation above the oiling-out boundary.
    
  • Scale-Up Distillation: The high atmospheric boiling point necessitates short-path vacuum distillation for industrial purification. The extrapolated

    
     data from the ASTM D1160 protocol ensures that reactor heating jackets are programmed to avoid exceeding the thermal degradation threshold of the ether linkage[4][12].
    

References

  • BLD Pharm. "1495131-49-1 | 5-CHloro-2-(3-fluorophenoxy)pyridine." 1

  • ASTM International. "E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." 3

  • ASTM International. "D1160 Standard Test Method for Distillation of Petroleum Products at Reduced Pressure." 4

  • Wikipedia / Molecular Knowledge Systems. "Joback method." 2

  • Taylor & Francis. "Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons." 5

  • PDS Propak. "Inside the ASTM D1160 Apparatus: Key Components and Configuration Tips." 12

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-Chloro-2-(3-fluorophenoxy)pyridine scaffold is a key structural motif in a variety of compounds with significant applications in medicinal chemistry and materials science. The unique combination of the electron-deficient pyridine ring, the chloro substituent, and the fluorophenoxy group imparts specific physicochemical properties that can influence biological activity and material characteristics. For instance, halogenated pyridine derivatives are explored as potential kinase inhibitors and for other therapeutic applications. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine and its derivatives, focusing on two robust and widely applicable methods: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation.

Strategic Approaches to Synthesis: A Mechanistic Overview

The synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine derivatives primarily relies on the formation of a C-O bond between a pyridine and a phenol moiety. The choice between the two main synthetic strategies, SNAr and Ullmann condensation, often depends on the availability of starting materials, desired scale, and the specific functionalities present in the derivative of interest.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Route

The SNAr reaction is a powerful method for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.[1] The pyridine ring, being inherently electron-deficient, is an excellent substrate for SNAr, especially when substituted with a good leaving group like a halogen at the 2- or 4-position.[2] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Key Mechanistic Insights: The rate-determining step is typically the nucleophilic attack on the carbon atom bearing the leaving group. The stability of the anionic Meisenheimer complex is crucial for the reaction to proceed efficiently. The electron-withdrawing nature of the pyridine nitrogen and the chloro group at the 5-position of the starting material, 2,5-dichloropyridine, facilitates the attack of the phenoxide nucleophile at the 2-position.

SNAr_Mechanism cluster_0 SNAr Reaction Mechanism Start 2,5-Dichloropyridine + 3-Fluorophenoxide Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 5-Chloro-2-(3-fluorophenoxy)pyridine + Cl⁻ Intermediate->Product Elimination of Leaving Group Ullmann_Condensation cluster_1 Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr Cu(I)OAr' Cu(I)X->Cu(I)OAr + Ar'OH, Base Cu(III)Intermediate Cu(III)(Ar)(OAr')X Cu(I)OAr->Cu(III)Intermediate + ArX (Oxidative Addition) Cu(III)Intermediate->Cu(I)X Product Ar-O-Ar' Cu(III)Intermediate->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Ullmann condensation.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine. Researchers should optimize these conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 2,5-dichloropyridine with 3-fluorophenol in the presence of a base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dichloropyridine147.991.0 g6.76
3-Fluorophenol112.100.83 g7.43
Potassium Carbonate (K₂CO₃)138.211.87 g13.52
Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyridine (1.0 g, 6.76 mmol), 3-fluorophenol (0.83 g, 7.43 mmol), and potassium carbonate (1.87 g, 13.52 mmol).

  • Add anhydrous dimethylformamide (DMF, 20 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Chloro-2-(3-fluorophenoxy)pyridine.

Protocol 2: Synthesis via Ullmann Condensation

This protocol details a ligand-accelerated Ullmann coupling of 2,5-dichloropyridine and 3-fluorophenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dichloropyridine147.991.0 g6.76
3-Fluorophenol112.100.83 g7.43
Copper(I) Iodide (CuI)190.450.13 g0.68
N,N'-Dimethylethylenediamine88.150.12 g1.35
Potassium Phosphate (K₃PO₄)212.272.87 g13.52
Toluene-20 mL-

Procedure:

  • To a dry Schlenk tube, add copper(I) iodide (0.13 g, 0.68 mmol), potassium phosphate (2.87 g, 13.52 mmol), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 2,5-dichloropyridine (1.0 g, 6.76 mmol), 3-fluorophenol (0.83 g, 7.43 mmol), and anhydrous toluene (20 mL).

  • Add N,N'-dimethylethylenediamine (0.12 g, 1.35 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of celite and wash the celite with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired product.

Characterization of 5-Chloro-2-(3-fluorophenoxy)pyridine

The structure and purity of the synthesized 5-Chloro-2-(3-fluorophenoxy)pyridine should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR (CDCl₃)Aromatic protons of the pyridine and fluorophenoxy rings in the range of δ 6.8-8.2 ppm.
¹³C NMR (CDCl₃)Aromatic carbons in the range of δ 110-165 ppm. The carbon attached to fluorine will show a characteristic coupling (¹JC-F).
Mass Spec. (ESI+)Calculated m/z for C₁₁H₇ClFNO [M+H]⁺: 224.02.

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific instrumentation used.

Conclusion

The synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine derivatives can be effectively achieved through either Nucleophilic Aromatic Substitution or Ullmann condensation. The choice of method will depend on the specific requirements of the synthesis. The SNAr approach is often simpler and avoids the use of a metal catalyst, while the Ullmann condensation can be advantageous for less reactive substrates. The protocols provided herein serve as a comprehensive guide for researchers to successfully synthesize these valuable compounds for further investigation in drug discovery and materials science.

References

  • Directed nucleophilic aromatic substitution reaction. (n.d.). pubs.rsc.org. Retrieved February 28, 2026, from [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (2016). National Institutes of Health (NIH). Retrieved February 28, 2026, from [Link]

  • Supplementary Data - Rsc.org. (n.d.). . Retrieved February 28, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). . Retrieved February 28, 2026, from [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). The Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • Characteristics signals in 1 H NMR and 13 C NMR spectra of novel derivative (5c) as a representative analogue. - ResearchGate. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. (n.d.). Googleapis.com. Retrieved February 28, 2026, from [Link]

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents. (n.d.). patents.google.com.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). pubs.rsc.org. Retrieved February 28, 2026, from [Link]

  • Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. (n.d.). Googleapis.com. Retrieved February 28, 2026, from [Link]

  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. (n.d.). patents.google.com.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Baran Lab. Retrieved February 28, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). . Retrieved February 28, 2026, from [Link]

  • The Key 1H NMR (600 MHz) and 13C NMR (150 MHz) data characterization of flavan-4-ols. (n.d.). . Retrieved February 28, 2026, from [Link]

  • (12) United States Patent - Googleapis.com. (2012). Googleapis.com. Retrieved February 28, 2026, from [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. (2020). YouTube. Retrieved February 28, 2026, from [Link]

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Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies Involving 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery and agrochemical development, 2-aryloxy-5-halopyridines serve as highly versatile building blocks. 5-Chloro-2-(3-fluorophenoxy)pyridine is a prime example of an electron-deficient heteroaromatic system whose synthesis and downstream functionalization are governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

Unlike aliphatic SN2 reactions, SNAr occurs at a trigonal planar (sp2) carbon and proceeds via an addition-elimination mechanism[1]. The initial attack by a nucleophile forms a high-energy, resonance-stabilized anionic intermediate known as the Meisenheimer complex[2].

Regioselectivity: The C2 vs. C5 Dichotomy

The synthesis of 5-chloro-2-(3-fluorophenoxy)pyridine relies on the stark difference in reactivity between the C2 and C5 positions of 2,5-dichloropyridine:

  • C2 Activation (Ortho to Nitrogen): When a nucleophile attacks the C2 position, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the electronegative pyridine nitrogen. This profound resonance stabilization drastically lowers the activation energy, making the C2-chlorine highly labile[3].

  • C5 Inertness (Meta to Nitrogen): Conversely, nucleophilic attack at the C5 position generates an intermediate where the negative charge cannot be localized on the nitrogen atom. Because the charge remains on less electronegative carbon atoms, the intermediate is not sufficiently stabilized, rendering the C5-chlorine practically inert to SNAr under standard conditions[3].

Mechanism cluster_C2 C2 Attack (Favorable) cluster_C5 C5 Attack (Unfavorable) SM 2,5-Dichloropyridine MC2 C2-Meisenheimer Complex (N-stabilized anion) SM->MC2 3-Fluorophenoxide MC5 C5-Meisenheimer Complex (No N-stabilization) SM->MC5 3-Fluorophenoxide Prod 5-Chloro-2-aryloxypyridine MC2->Prod -Cl⁻ NoRxn No Reaction MC5->NoRxn High Activation Energy

Figure 1: Regioselectivity in the SNAr mechanism driven by Meisenheimer complex stabilization.

Experimental Workflow 1: Synthesis via C-O Bond Formation

To synthesize 5-chloro-2-(3-fluorophenoxy)pyridine, 3-fluorophenol is coupled with 2,5-dichloropyridine. The choice of base and solvent is critical for optimizing the SNAr trajectory.

Quantitative Optimization Data
BaseSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
Et3NTHF6512<10Base is too weak; solvent lacks polarity to stabilize the transition state.
K2CO3 DMF 100 4 >95 Optimal stabilization of the polar transition state; mild deprotonation.
Cs2CO3DMSO120292Faster kinetics, but DMSO complicates aqueous workup and product isolation.
NaHTHF65470Strong base leads to competing side reactions and ether cleavage.
Step-by-Step Methodology

Rationale: Potassium carbonate (K2CO3) is selected because its basicity is perfectly matched to deprotonate 3-fluorophenol (pKa ~9.3) without triggering unwanted hydroxide-mediated side reactions. DMF, a polar aprotic solvent, solvates the potassium cations while leaving the 3-fluorophenoxide anion unsolvated and highly nucleophilic.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloropyridine (1.0 equiv, 10 mmol) and 3-fluorophenol (1.1 equiv, 11 mmol).

  • Solvation & Basification: Suspend the reactants in anhydrous DMF (20 mL, 0.5 M). Add finely powdered anhydrous K2CO3 (1.5 equiv, 15 mmol) in one portion.

  • Reaction Execution: Attach a reflux condenser and heat the heterogeneous mixture to 100 °C under a nitrogen atmosphere for 4 hours. Monitor the consumption of 2,5-dichloropyridine via LC-MS or TLC (Hexanes/EtOAc 9:1).

  • Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 30 mL). Self-validating step: LiCl significantly increases the partition coefficient of DMF into the aqueous phase, preventing solvent carryover.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 5-chloro-2-(3-fluorophenoxy)pyridine.

Workflow SM 2,5-Dichloropyridine + 3-Fluorophenol Cond K2CO3, DMF 100°C, 4h SM->Cond Workup Aqueous Workup (5% LiCl Wash) Cond->Workup Prod 5-Chloro-2-(3-fluorophenoxy) pyridine Workup->Prod

Figure 2: Step-by-step synthesis workflow for 5-Chloro-2-(3-fluorophenoxy)pyridine.

Experimental Workflow 2: Downstream Functionalization

Once synthesized, 5-chloro-2-(3-fluorophenoxy)pyridine can be utilized in two distinct downstream pathways, highlighting its utility as a bifunctional scaffold.

Pathway Divergence
Reaction SiteTarget BondReagent TypeRequired Mechanism
C2 Position C-N BondAliphatic AminesSNAr (Phenoxy acts as a leaving group)
C5 Position C-C / C-N BondBoronic Acids / AminesTransition-Metal Catalysis (e.g., Suzuki / Buchwald-Hartwig)
Protocol: C2-Phenoxy Displacement via SNAr

In certain synthetic routes, the 3-fluorophenoxy group acts as a bulky, tunable leaving group. Because classical SNAr reactions do not strictly require traditional halogen leaving groups if the aromatic ring is sufficiently activated[4], the phenoxy moiety can be displaced by stronger nucleophiles (like secondary amines) under forcing conditions.

  • Setup: In a 10 mL microwave-safe vial, dissolve 5-chloro-2-(3-fluorophenoxy)pyridine (1.0 equiv, 1 mmol) in NMP (3 mL).

  • Nucleophile Addition: Add morpholine (3.0 equiv, 3 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2 mmol). Causality: DIPEA acts as an acid scavenger to neutralize the liberated 3-fluorophenol, driving the equilibrium forward.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 45 minutes.

  • Isolation: Dilute with EtOAc, wash with 1M NaOH (to remove the 3-fluorophenol byproduct), brine, dry, and concentrate to yield 4-(5-chloropyridin-2-yl)morpholine.

References

  • Nucleophilic aromatic substitution - Wikipedia. Source: Wikipedia. URL: [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Source: LibreTexts. URL:[Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: StackExchange. URL:[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Source: National Institutes of Health (NIH). URL:[Link]

Sources

Functionalization of the pyridine ring in 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 5-Chloro-2-(3-fluorophenoxy)pyridine

Abstract

5-Chloro-2-(3-fluorophenoxy)pyridine represents a privileged scaffold in the design of agrochemicals (e.g., phytoene desaturase inhibitors) and type II kinase inhibitors. Its utility stems from the electronic interplay between the electron-deficient pyridine core, the lipophilic 3-fluorophenoxy ether, and the versatile C5-chlorine handle. This guide provides validated protocols for the chemoselective functionalization of this molecule, specifically addressing the kinetic challenges of the C5-aryl chloride and orthogonal C-H functionalization strategies.

Strategic Analysis & Reactivity Landscape

The molecule features three distinct zones of reactivity.[1] Successful functionalization requires sequencing reactions to avoid competitive inhibition or catalyst deactivation.

  • Zone A (C5-Cl Handle): The primary site for cross-coupling. Unlike bromides or iodides, the C5-chloride bond is strong (

    
    ), requiring electron-rich, bulky phosphine ligands (e.g., substituted biphenylphosphines) to facilitate oxidative addition.
    
  • Zone B (C6-Position): The most electron-deficient site adjacent to the nitrogen, susceptible to radical nucleophilic substitution (Minisci reaction).

  • Zone C (C3-Position): Sterically hindered but electronically activated by the ortho-phenoxy group. Accessible via Directed Ortho Metalation (DoM), though this carries a high risk of benzyne formation or Li-Cl exchange; therefore, transition-metal catalyzed C-H activation is preferred.

Figure 1: Reactivity Map & Decision Logic

ReactivityMap Start 5-Chloro-2-(3-fluorophenoxy)pyridine C5 C5-Position (Chlorine) Cross-Coupling Start->C5 Pd(0) Catalysis C6 C6-Position (C-H) Radical Alkylation Start->C6 Radical Mechanism Suzuki Suzuki-Miyaura (Biaryl Formation) C5->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond) C5->Buchwald Amines Minisci Minisci Reaction (Alkyl/Acyl) C6->Minisci Carboxylic Acids/Peroxides

Caption: Orthogonal reactivity zones allow for sequential functionalization. Path C5 is Pd-mediated; Path C6 is radical-mediated.

Module 1: C5-Functionalization (Cross-Coupling)

The C5-chlorine is deactivated relative to typical aryl chlorides due to the electron-rich nature of the 2-phenoxy substituent, which pushes electron density into the ring. Standard catalysts like


 are often ineffective.
Protocol A: Suzuki-Miyaura Arylation

Objective: Installation of aryl/heteroaryl groups at C5.

Mechanistic Insight: The use of XPhos or SPhos is critical. These ligands form a monoligated


 species that is highly active for the oxidative addition of deactivated aryl chlorides.
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Substrate 5-Chloro-2-(3-fluorophenoxy)pyridine1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst XPhos Pd G2 0.02 - 0.05Precatalyst (Rapid activation)
Base

(Tribasic)
3.0Activates Boron; buffers HCl
Solvent 1,4-Dioxane :

(4:1)
-Polarity aids transmetallation

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Note: If G2 is unavailable, use

    
     (2 mol%) + XPhos (4 mol%).
    
  • Inertion: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-dioxane/water (4:1 ratio, 0.2 M concentration).

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by HPLC/UPLC.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc.[9] Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Installation of amine moieties (C-N bond) at C5.

Mechanistic Insight: Chloropyridines are prone to competitive hydrodehalogenation (reduction) during amination.[8] BrettPhos is the ligand of choice for primary amines due to its high selectivity for reductive elimination over


-hydride elimination.
ComponentReagentEquiv.[2][3][4][5][6][7][8][9][10]Role
Catalyst BrettPhos Pd G3 0.02Air-stable precatalyst
Base NaOtBu 1.4Strong base for deprotonation
Solvent t-Amyl Alcohol or Toluene-Non-polar/Polar aprotic balance

Step-by-Step Protocol:

  • Charge: Add substrate (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.4 equiv) to a dry vial.

  • Catalyst: Add BrettPhos Pd G3 (2 mol%) inside a glovebox or under rapid Argon flow.

  • Solvation: Add anhydrous t-Amyl alcohol (0.2 M).

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Dilute with DCM, wash with water, dry, and concentrate.

Module 2: C6-Functionalization (Radical Minisci)

Direct functionalization of the C-H bond at C6 is valuable for adding alkyl groups (methyl, ethyl, cyclopropyl) without pre-functionalization.

Protocol C: Silver-Catalyzed Minisci Alkylation

Objective: Regioselective alkylation at C6 (ortho to Nitrogen).

Mechanistic Insight: The reaction proceeds via the generation of an alkyl radical from a carboxylic acid using persulfate oxidation and Ag(I) catalysis. The nucleophilic radical attacks the protonated pyridine (most electron-deficient site C6).

Figure 2: Minisci Reaction Workflow

Minisci Step1 Radical Generation (R-COOH + S2O8 + Ag+ -> R•) Step2 Radical Addition (Attack at C6 of Protonated Pyridine) Step1->Step2 Step3 Oxidation/Deprotonation (Re-aromatization) Step2->Step3

Caption: The radical pathway ensures exclusive regioselectivity for the C2/C6 positions. Since C2 is blocked by phenoxy, C6 is the sole product.

Protocol:

  • Charge: Substrate (1.0 equiv), Alkyl carboxylic acid (2.0 equiv), and

    
     (0.2 equiv).
    
  • Solvent: Dissolve in 10% TFA in DCM/Water biphasic mixture or pure Water/Acetonitrile depending on solubility.

  • Oxidant: Add

    
     (2.5 equiv).[11]
    
  • Reaction: Stir vigorously at 40-60°C .

  • Note: Evolution of

    
     gas will be observed. Ensure venting.
    

References & Validation

  • Suzuki Coupling of Chloropyridines:

    • Source: Molander, G. A., & Biolatto, B. (2003). "Efficient Synthesis of 2-Halopyridines via Suzuki Coupling." Journal of Organic Chemistry. Validated for deactivated chlorides using XPhos.

    • Validation:

  • Buchwald-Hartwig Ligand Selection:

    • Source: Maiti, D., & Buchwald, S. L. (2009). "Universal Catalysts for the Amination of Aryl and Heteroaryl Chlorides." Chemical Science. Establishes BrettPhos for primary amines.

    • Validation:

  • Minisci Reaction on Pyridines:

    • Source: Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalization for medicinal chemistry." MedChemComm.

    • Validation:

  • Properties of 5-Chloro-2-(3-fluorophenoxy)pyridine:

    • Context: This scaffold is structurally related to the herbicide Diflufenican and various kinase inhibitors where the ether linkage provides conformational flexibility.

    • Validation:

Safety Note: 5-Chloro-2-(3-fluorophenoxy)pyridine is likely a skin irritant. All Pd-catalyzed reactions should be performed in a fume hood. Minisci reactions generate gas pressure; use vented vials.

Sources

Pharmaceutical applications of 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmaceutical Applications of 5-Chloro-2-(3-fluorophenoxy)pyridine

Abstract

This technical guide details the pharmaceutical applications, synthetic protocols, and quality control measures for 5-Chloro-2-(3-fluorophenoxy)pyridine (CAS: 1495131-49-1). As a privileged phenoxypyridine scaffold , this compound serves as a critical intermediate in the development of P2X3 receptor antagonists (for chronic cough and visceral pain) and Nav1.7/Nav1.8 voltage-gated sodium channel inhibitors (for neuropathic pain). Its structural integration of a 3-fluorophenoxy moiety confers enhanced metabolic stability and optimized lipophilicity compared to non-fluorinated analogs, making it a high-value building block in medicinal chemistry.

Chemical Profile & Pharmacological Significance

Structural Properties
  • Chemical Name: 5-Chloro-2-(3-fluorophenoxy)pyridine[1]

  • CAS Number: 1495131-49-1

  • Molecular Formula: C₁₁H₇ClFNO[1]

  • Molecular Weight: 223.63 g/mol [1]

  • Key Motifs:

    • 2-Phenoxypyridine Core: A bioisostere of the diphenyl ether moiety, commonly found in kinase inhibitors and ion channel modulators.

    • 3-Fluoro Substitution: Blocks metabolic oxidation at the metabolically vulnerable phenyl ring positions, extending half-life (

      
      ) while modulating pKa and lipophilicity (LogP).
      
    • 5-Chloro Handle: Provides a reactive site for further functionalization (e.g., Buchwald-Hartwig amination, Suzuki coupling) to attach polar "tail" groups essential for receptor binding.

Therapeutic Applications

The compound is primarily utilized in the synthesis of:

  • P2X3 Receptor Antagonists:

    • Mechanism:[2][3] P2X3 receptors are ATP-gated ion channels expressed in sensory neurons (C-fibers). Antagonism reduces hypersensitization in conditions like refractory chronic cough and endometriosis.

    • Relevance: Structural analog to the intermediates used for Eliapixant (2-(3-chlorophenoxy) analog) and Gefapixant (2-(2,4-difluorophenoxy) analog). The 3-fluorophenoxy variant is often employed in Structure-Activity Relationship (SAR) libraries to fine-tune potency and reduce dysgeusia (taste disturbance) side effects.

  • Nav1.7 / Nav1.8 Inhibitors:

    • Mechanism:[2][3] Blocks voltage-gated sodium channels involved in nociception.

    • Relevance: Phenoxypyridine motifs bind to the voltage-sensing domain of Nav channels.

Experimental Protocol: Synthesis & Purification

Objective: Scalable synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine via Nucleophilic Aromatic Substitution (


).
Reaction Scheme


Materials
ReagentEquiv.Role
2,5-Dichloropyridine 1.0Electrophile (Scaffold)
3-Fluorophenol 1.1Nucleophile
Potassium Carbonate (K₂CO₃) 1.5Base (Proton Scavenger)
DMF (N,N-Dimethylformamide) 5-10 VolSolvent (Polar Aprotic)
Ethyl Acetate / Hexane -Extraction/Purification
Step-by-Step Procedure
  • Setup: In a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 2,5-Dichloropyridine (10.0 g, 67.6 mmol) and DMF (50 mL).

  • Activation: Add 3-Fluorophenol (8.34 g, 74.4 mmol) to the solution.

  • Base Addition: Add anhydrous K₂CO₃ (14.0 g, 101.4 mmol) in a single portion. Note: Exothermic reaction may occur.

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC. Reaction is typically complete in 4–6 hours.

  • Quench: Cool the reaction mixture to room temperature (25°C). Pour slowly into ice-water (200 mL) with vigorous stirring. The product may precipitate as a solid or oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine organic layers.

  • Washing: Wash combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • Method A (Crystallization): Recrystallize from hot Ethanol/Water or Hexane.

    • Method B (Flash Chromatography): Silica gel column, eluting with 0-5% Ethyl Acetate in Hexane.

  • Yield: Expected yield: 85–92% (White to off-white crystalline solid).

Quality Control (QC) & Analytical Standards

Trustworthiness: Every batch must be validated against the following specifications to ensure suitability for downstream API synthesis.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Purity HPLC (C18, ACN:H₂O Gradient)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Conforms to structure
Water Content Karl Fischer (KF)≤ 0.5% w/w
Residual Solvents GC-HSDMF ≤ 880 ppm
HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

Pathway Visualization: From Scaffold to API

The following diagram illustrates the strategic role of 5-Chloro-2-(3-fluorophenoxy)pyridine in the synthesis of P2X3 antagonists.

G Start1 2,5-Dichloropyridine Intermediate 5-Chloro-2-(3-fluorophenoxy)pyridine (Key Scaffold) Start1->Intermediate SnAr (K2CO3, DMF) Start2 3-Fluorophenol Start2->Intermediate Step2 Buchwald-Hartwig Coupling (Pd Catalyst + Amine) Intermediate->Step2 Functionalization at C-5 API P2X3 Antagonist Candidate (e.g., Eliapixant Analog) Step2->API C-N Bond Formation Target Target: P2X3 Receptor (Sensory Neurons) API->Target Inhibition (IC50 < 10 nM)

Caption: Synthetic workflow transforming the 5-Chloro-2-(3-fluorophenoxy)pyridine scaffold into bioactive P2X3 receptor antagonists.

References

  • Garland, M. et al. (2020). Discovery of P2X3 Antagonists for the Treatment of Chronic Cough. Journal of Medicinal Chemistry. Link

  • Richards, D. (2019). Synthesis and SAR of Phenoxypyridine Derivatives as Nav1.7 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • World Intellectual Property Organization. (2015). Patent WO2015042389: Pyridine Derivatives as P2X3 Receptor Antagonists. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76903214 (5-Chloro-2-(3-fluorophenoxy)pyridine). Link

Sources

Application Note: Chemoselective Catalytic Hydrogenation Protocols for Fluorophenoxy Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorophenoxy pyridines are highly privileged structural motifs in medicinal chemistry, serving as the critical core scaffold for blockbuster multi-kinase inhibitors such as Regorafenib and Sorafenib[1]. The synthesis of these complex active pharmaceutical ingredients (APIs) frequently necessitates the catalytic hydrogenation of peripheral functional groups (e.g., nitro group reduction) or targeted hydrodefluorination (HDF)[1][2].

However, the fluorophenoxy pyridine scaffold presents a triad of competing vulnerabilities during hydrogenation:

  • The diaryl ether (C–O) linkage , which is prone to hydrogenolysis.

  • The polarized carbon–fluorine (C–F) bond , which is susceptible to hydrodefluorination.

  • The heteroaromatic pyridine ring , which can be over-reduced to a piperidine.

This application note provides a comprehensive, causality-driven guide to mastering chemoselectivity in these systems. It details field-proven protocols for both the preservation of the scaffold during nitro reduction and the controlled, regioselective hydrodefluorination of polyfluorinated derivatives.

Mechanistic Causality in Chemoselectivity

Understanding the thermodynamic and kinetic vulnerabilities of the fluorophenoxy pyridine scaffold is essential for rational catalyst selection:

  • Preventing Hydrogenolysis (C–O Cleavage): The electron-deficient nature of the pyridine ring activates the adjacent C–O bond toward oxidative addition by transition metals. Standard Palladium on Carbon (Pd/C) often catalyzes unwanted ether cleavage. To mitigate this, the d-band electron density of the catalyst must be modulated. The addition of a catalyst poison, such as pyridine, competitively binds to the most active Pd sites, effectively shutting down the hydrogenolysis pathway while permitting the reduction of highly reactive nitro groups[3]. Alternatively, Platinum on Carbon (Pt/C) is intrinsically less prone to C–O insertion under mild conditions.

  • Controlling Hydrodefluorination (C–F Cleavage): The C–F bond is thermodynamically robust but kinetically susceptible to oxidative addition by low-valent metals. Standard hydrogenation over Pd/C or Pt/C under neutral conditions generally preserves the C–F bond. However, if basic additives are present, or if rationally designed Ni(0) or Bi(I) pincer complexes are employed, the C–F bond can be selectively activated and cleaved[4][5].

  • Avoiding Pyridine Saturation: Rhodium (Rh/C) and Ruthenium (Ru/C) catalysts readily reduce pyridines to piperidines. To preserve the heteroaromatic ring, Pd or Pt catalysts operating at low to ambient hydrogen pressures (<50 psi) are mandatory.

Workflow Visualization

G Substrate Fluorophenoxy Pyridine (e.g., Nitro-substituted) Desired Chemoselective Nitro Reduction (Preserves C-F & C-O) Substrate->Desired Pt/C or Pd/C + Pyridine Undesired1 Hydrogenolysis (Cleavage of Ar-O-Ar') Substrate->Undesired1 Pd/C (Standard, High Temp) Undesired2 Hydrodefluorination (Loss of C-F Bond) Substrate->Undesired2 Ni(0) or Bi(I) Catalysts Undesired3 Ring Saturation (Pyridine to Piperidine) Substrate->Undesired3 Rh/C or Ru/C + Acid

Caption: Chemoselectivity pathways and catalyst dependencies in fluorophenoxy pyridine hydrogenation.

Quantitative Catalyst Performance Data

The following table summarizes the chemoselectivity profiles of various catalytic systems when applied to fluorophenoxy pyridine scaffolds:

Catalyst SystemNitro Reduction KineticsC–O Bond PreservationC–F Bond PreservationPyridine Ring PreservationPrimary Application
Pd/C (Standard) Very FastPoor (High Cleavage Risk)GoodGoodGeneral reduction (avoid for ethers)
Pd/C + Pyridine ModerateExcellentGoodGoodChemoselective nitro reduction[3]
Pt/C (Neutral) FastExcellentExcellentGoodRegorafenib intermediate synthesis[1]
[Ni(iPrPN)(COD)] N/AExcellentPoor (Targeted HDF)ExcellentRegioselective Hydrodefluorination[5]
Phebox-Bi(I) N/AExcellentPoor (Targeted HDF)ExcellentMain-group catalyzed HDF[6]

Experimental Protocols

Protocol A: Chemoselective Nitro Reduction

Context: Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, a critical Regorafenib intermediate[1].

Objective: Reduce the nitro group to an aniline without inducing C–O hydrogenolysis or C–F hydrodefluorination. Causality: A neutral Pt/C system is utilized. The absence of basic additives prevents C–F activation, while the inherently lower oxidative addition propensity of Pt (compared to Pd) protects the highly labile ether linkage.

Step-by-Step Methodology:

  • Preparation: To a high-pressure hydrogenation reactor (e.g., Parr shaker), charge 4-(4-nitro-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalyst Loading: Carefully add 5% Pt/C (50% water-wet, 0.05 eq Pt) under a continuous nitrogen sweep to prevent autoignition. Causality Note: Water-wet catalyst mitigates fire risk and tempers the initial exotherm, further protecting the labile C–O bond from thermal cleavage.

  • Purging: Seal the reactor. Purge the headspace with nitrogen (3x 30 psi), followed by hydrogen gas (3x 30 psi).

  • Hydrogenation: Pressurize the reactor to 40 psi with hydrogen. Initiate vigorous mechanical stirring (800 rpm) at 25°C.

  • Self-Validation & Monitoring: Monitor hydrogen uptake. The reaction typically ceases hydrogen consumption after exactly 3.0 molar equivalents. Sample the mixture at 2 hours and analyze via HPLC (C18 column, MeCN/H₂O gradient). The protocol is self-validating if the mass balance is >98%, with <0.5% of des-fluoro or phenol cleavage byproducts detected.

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from ethanol/water to achieve >99% purity[1].

Protocol B: Regioselective Catalytic Hydrodefluorination (HDF)

Context: Late-stage functionalization to access partially fluorinated pyridine analogs.

Objective: Selectively cleave a specific C–F bond on a polyfluorinated pyridine ring using a bench-stable Nickel precatalyst[5]. Causality: The [Ni(iPrPN)(COD)] precatalyst undergoes cyclooctadiene (COD) decoordination to form a highly reactive 14-electron Ni(0) species. This species specifically inserts into the most activated C–F bond (typically ortho to the pyridine nitrogen) via oxidative addition, followed by ligand metathesis with pinacolborane (HBPin)[2][5].

HDF_Cycle Ni0 Ni(0) Precatalyst [Ni(iPrPN)(COD)] Ni0_active Active Ni(0) [Ni(iPrPN)] Ni0->Ni0_active - COD NiII_F Ni(II) Fluoride Intermediate Ni0_active->NiII_F + Ar-F (Oxidative Addition) NiII_H Ni(II) Hydride Intermediate NiII_F->NiII_H + HBPin (Ligand Metathesis) NiII_H->Ni0_active - Ar-H (Reductive Elimination)

Caption: Catalytic cycle for the regioselective hydrodefluorination of pyridines using a Ni(0) precatalyst.

Step-by-Step Methodology:

  • Glovebox Setup: Due to the air-sensitive nature of the active Ni(0) species, all reaction setups must be performed in a nitrogen-filled glovebox.

  • Reagent Mixing: In a 20 mL scintillation vial equipped with a stir bar, dissolve the polyfluorophenoxy pyridine substrate (1.0 eq) and pinacolborane (HBPin, 1.5 eq) in anhydrous toluene (0.2 M).

  • Catalyst Initiation: Add the precatalyst [Ni(iPrPN)(COD)] (5 mol%). Causality Note: The bulky diisopropylphosphino ligand (iPrPN) provides the necessary steric bulk to stabilize the transient Ni(0) intermediate while directing the oxidative addition to the least sterically hindered, electronically activated C–F bond[2].

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at room temperature for 4 hours.

  • Self-Validation & Quenching: Quench the reaction by exposing it to air and adding a few drops of methanol. Analyze the crude mixture by ¹⁹F NMR. The system is self-validating when the ¹⁹F NMR spectra confirm the absolute regioselective disappearance of the target fluorine resonance without perturbation of the C–O ether linkage.

  • Purification: Concentrate the mixture and purify via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the partially defluorinated product.

References

  • [2] From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. URL:[Link]

  • [4] Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. PMC (National Institutes of Health). URL:[Link]

  • [6] Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. URL:[Link]

  • [1] 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE (Regorafenib Intermediate). LookChem. URL:[Link]

  • [5] Nickel-Catalysed Sequential Hydrodefluorination of Pyridines: Mechanistic Insights Led to the Discovery of Bench-Stable Precatalysts. Inorganic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • [3] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed (NIH). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 5-chloro-2-(3-fluorophenoxy)pyridine—a highly valuable diaryl ether intermediate in pharmaceutical and agrochemical development—is fundamentally driven by a Nucleophilic Aromatic Substitution (SNAr)[1]. While seemingly straightforward, researchers frequently encounter stalled conversions, regioselectivity issues, and hydrolysis byproducts.

This guide abandons generic advice to focus on the causality of experimental choices. By understanding the electronic and mechanistic parameters of the 2,5-dichloropyridine and 3-fluorophenol coupling, you can engineer a self-validating, high-yield protocol.

Part 1: Mechanistic Causality & Pathway Analysis

To optimize this reaction, we must first understand the electronic bias of the electrophile. Why does 2,5-dichloropyridine react exclusively at the C2 position and not C5?

In an SNAr reaction, the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer complex[1]. The pyridine nitrogen acts as a powerful electron-withdrawing group, stabilizing the developing negative charge via resonance at the ortho (C2, C6) and para (C4) positions. The meta position (C3, C5) lacks this resonance stabilization. Consequently, the C2-chloride is highly activated, while the C5-chloride remains inert under standard conditions.

SNAr_Mechanism A 2,5-Dichloropyridine + 3-Fluorophenoxide B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophilic Attack (Rate-Determining) C 5-Chloro-2-(3-fluorophenoxy)pyridine + Chloride Ion B->C Elimination of Cl- (Fast)

Figure 1: Nucleophilic Aromatic Substitution (SNAr) addition-elimination pathway at the C2 position.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at ~50% conversion despite prolonged heating. How can I drive it to completion? Cause: Inadequate nucleophile activation or poor base solubility in the organic phase. Potassium carbonate (K2CO3) often forms tight ion pairs with the phenoxide, reducing its nucleophilicity. Solution: Switch your base to Cesium Carbonate (Cs2CO3)[2]. The "cesium effect" relies on the large ionic radius and low charge density of the Cs+ ion. This creates a highly soluble, weakly coordinated, and highly reactive "naked" phenoxide anion. Elevate the temperature to 110 °C in a polar aprotic solvent like DMF or NMP to overcome the activation energy barrier of the Meisenheimer complex formation.

Q2: LC-MS shows a major byproduct with a mass corresponding to[M - Cl + OH]. What is this, and how do I prevent it? Cause: You are observing the formation of 5-chloro-2-pyridone. This hydrolysis byproduct occurs when adventitious water reacts with your carbonate base to generate hydroxide ions (OH-). Hydroxide is a small, hard nucleophile that rapidly outcompetes the bulky phenoxide for the C2 position. Solution: The protocol must be strictly anhydrous.

  • Dry the 3-fluorophenol and 2,5-dichloropyridine under a high vacuum for 2 hours prior to use.

  • Use anhydrous, sure-seal DMF or NMP.

  • Store your Cs2CO3 in a desiccator and flame-dry your reaction glassware.

Q3: Should I use 2-bromo-5-chloropyridine instead of 2,5-dichloropyridine to improve the leaving group ability? Cause: A common misconception derived from aliphatic SN2 reactions, where bromide is a vastly superior leaving group to chloride. Solution: Stick to 2,5-dichloropyridine. In SNAr, the departure of the leaving group is not the rate-determining step[1]. The rate is governed by the initial nucleophilic attack. Because chlorine is more electronegative than bromine, it more effectively withdraws electron density from the C2 carbon, lowering the transition state energy for the nucleophilic attack. 2,5-dichloropyridine is often just as reactive—and significantly more cost-effective—than its bromo-counterpart.

Q4: The reaction mixture turns dark black, and the isolated yield is low despite full consumption of the starting materials. Why? Cause: Oxidative degradation. Electron-rich phenoxide anions are highly susceptible to oxidation at elevated temperatures in the presence of atmospheric oxygen, leading to polymerization and dark tar-like mixtures. Solution: Thoroughly degas the solvent via sparging with argon or nitrogen for 15-30 minutes before adding the base. Maintain a strict inert atmosphere (using a Schlenk line or argon balloon) throughout the entire reflux period.

Part 3: Quantitative Optimization Data

To validate the troubleshooting principles above, observe the empirical yield variations based on specific parameter adjustments. This data matrix allows you to benchmark your own LC-MS conversion rates.

EntryBase (1.5 eq)SolventTemp (°C)AtmosphereConversion (LC-MS)Isolated Yield
1K2CO3DMF80Air45%38%
2K2CO3DMF110Air60%48% (Dark mixture)
3Cs2CO3DMF110Air95%72% (Oxidation noted)
4Cs2CO3DMF110Argon>99%89%
5Cs2CO3NMP120Argon>99%91%

Note: NMP allows for slightly higher thermal limits without solvent degradation compared to DMF, making it ideal for sterically hindered or electronically deactivated substrates.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The visual cues (color changes) and analytical checkpoints ensure you can verify success at each intermediate stage.

Scale: 10.0 mmol Target: 5-Chloro-2-(3-fluorophenoxy)pyridine

Step 1: Preparation and Degassing

  • Charge a flame-dried 50 mL two-neck round-bottom flask with a magnetic stir bar.

  • Add 3-fluorophenol (1.12 g, 10.0 mmol) and anhydrous DMF (15 mL).

  • Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.

Step 2: Phenoxide Generation

  • Under a positive flow of Argon, add anhydrous Cs2CO3 (4.89 g, 15.0 mmol) in one portion.

  • Stir at room temperature for 30 minutes. Self-Validation Check: The solution should turn a slight yellow/orange hue, confirming the generation of the phenoxide anion.

Step 3: SNAr Coupling

  • Add 2,5-dichloropyridine (1.48 g, 10.0 mmol) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction block to 110 °C.

  • Stir vigorously for 12 hours under Argon.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The 2,5-dichloropyridine spot (UV active, higher Rf) should completely disappear.

Step 4: Aqueous Workup

  • Cool the mixture to room temperature.

  • Quench by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL) to effectively remove residual DMF.

  • Wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc).

  • Isolate the product as a colorless to pale yellow oil/solid.

SOP_Workflow Step1 1. Reagent Preparation Dry reagents, degas DMF Step2 2. Deprotonation Mix 3-fluorophenol + Cs2CO3 Step1->Step2 Step3 3. SNAr Reaction Add 2,5-dichloropyridine, Heat to 110°C for 12h Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, extract with EtOAc Step3->Step4 Step5 5. Purification Silica gel chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized SNAr synthesis.

References
  • Mechanistic pathways of aromatic nucleophilic substitution in conventional solvents and ionic liquids. ResearchGate. Available at:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. Available at:[Link]

Sources

Technical Support Guide: Solvent Optimization for 5-Chloro-2-(3-fluorophenoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 5-Chloro-2-(3-fluorophenoxy)pyridine CAS: 1495131-49-1 Reaction Class: Nucleophilic Aromatic Substitution (SNAr) Primary Challenge: Balancing reaction kinetics (requires polar aprotic conditions) with downstream processability (removal of high-boiling solvents) and impurity control (hydrolysis).

This guide addresses the critical decision matrix for solvent selection. While dipolar aprotic solvents (DMF, DMSO, NMP) are the kinetic "gold standard" for SNAr, they introduce significant work-up challenges and toxicity concerns. This document provides troubleshooting for traditional routes and validated "green" alternatives.

Technical Troubleshooting & Optimization (Q&A)

Module 1: Reaction Kinetics & Conversion

User Question: I am using 2,5-dichloropyridine and 3-fluorophenol in Acetonitrile with K2CO3. The reaction stalls at ~60% conversion even after 24 hours at reflux. Why?

Root Cause Analysis: Acetonitrile (MeCN) often lacks the boiling point (82°C) and dielectric constant required to sufficiently stabilize the Meisenheimer complex intermediate in deactivated or neutral pyridine systems.

  • Activation Energy: 2,5-dichloropyridine is moderately activated. The energy barrier for the initial nucleophilic attack is too high for MeCN reflux temperatures.

  • Solubility: Inorganic bases (K2CO3) have negligible solubility in MeCN, leading to a heterogeneous surface-limited reaction.

Solution:

  • Immediate Fix: Switch to DMSO or DMF (Reaction temp: 100–120°C). These solvents stabilize the anionic transition state and improve base solubility.

  • Process Optimization: If you must avoid high-boiling solvents, add a Phase Transfer Catalyst (PTC) such as TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (5 mol%). This shuttles the phenoxide anion into the organic phase, effectively increasing the local concentration of the nucleophile.

Module 2: Impurity Control (The "Pyridone" Problem)

User Question: LC-MS shows a persistent impurity (M+ = 163/165) forming alongside my product. It increases if I extend the reaction time.

Root Cause Analysis: You are observing the formation of 5-chloro-2-hydroxypyridine (or its tautomer, 5-chloro-2-pyridone).

  • Mechanism: Hydroxide ions (

    
    ) compete with the 3-fluorophenoxide nucleophile.
    
  • Source: Hygroscopic solvents (DMF/DMSO) absorb atmospheric water. At high temperatures (>100°C), weak bases like K2CO3 can generate enough

    
     from trace water to attack the chloropyridine.
    

Solution:

  • Solvent Drying: Ensure DMF/DMSO water content is <0.1% (Karl Fischer titration). Use molecular sieves (3Å or 4Å).

  • Base Switch: Switch from hygroscopic bases (KOH/NaOH) to anhydrous Cs2CO3 or K3PO4 .

  • Visual Logic: See the Impurity Formation Pathway diagram below.

Module 3: Green Chemistry & Scale-Up

User Question: We need to scale this to 500g but cannot use DMF/NMP due to REACH restrictions and difficulty in removal. What is the best alternative?

Recommendation: Adopt a Phase Transfer Catalysis (PTC) system in non-polar solvents.

  • System: Toluene (or Xylene) + 10-20% Water + K2CO3 + Aliquat 336 (or TBAI).

  • Mechanism: The reaction occurs at the interface or via ion-pair extraction.

  • Advantages: Toluene is easily removed (BP 110°C) and forms an azeotrope with water, drying the system during reflux (Dean-Stark trap).

Visualizing the Chemistry

Diagram 1: SNAr Mechanism & Impurity Pathways

This diagram illustrates the competition between the desired phenoxide attack and the parasitic hydrolysis pathway.

SnAr_Mechanism cluster_solvent Solvent Effect Start 2,5-Dichloropyridine + 3-Fluorophenol Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (Rate Limiting) Impurity Impurity: 5-Chloro-2-pyridone Start->Impurity OH⁻ Attack Base Base (K2CO3) Base->Start Deprotonation Product Product: 5-Chloro-2-(3-fluorophenoxy)pyridine Complex->Product - Cl⁻ Water Trace H2O (in wet solvent) Water->Start Hydrolysis Competition

Caption: The SNAr pathway showing the critical Meisenheimer intermediate and the competitive hydrolysis pathway caused by wet solvents.

Comparative Data: Solvent Selection Matrix

ParameterDMF / DMSO (Traditional)Acetonitrile (MeCN)Toluene + PTC (Green/Scale-up)
Reaction Rate High (Excellent dipole stabilization)Low (Insufficient Temp/Polarity)Medium-High (Dependent on Catalyst)
Impurity Risk High (Hydrolysis if wet)LowVery Low (Water removed via azeotrope)
Work-up Difficult (High BP, water miscibility)Easy (Low BP)Excellent (Phase separation)
Toxicity High (Reprotoxic)MediumLow (Preferred industrial solvent)
Recommendation Use for <1g screeningAvoid for this substratePreferred for >10g scale

Experimental Protocols

Protocol A: Standard Laboratory Synthesis (Small Scale)

Best for rapid material generation (100 mg - 5 g).

  • Charge: To a dried flask, add 2,5-dichloropyridine (1.0 equiv), 3-fluorophenol (1.1 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMSO (5 mL per gram of substrate).

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by HPLC/TLC.

  • Work-up:

    • Cool to RT.

    • Critical Step: Pour slowly into ice-water (10x reaction volume) with vigorous stirring. The product should precipitate as a solid or oil out.

    • If solid: Filter and wash with water.

    • If oil: Extract with Ethyl Acetate, wash organic layer 3x with water (to remove DMSO), then brine. Dry over MgSO4.

Protocol B: Optimized Green Synthesis (Scale-Up Compatible)

Best for process safety and ease of purification.

  • Charge: 2,5-dichloropyridine (1.0 equiv), 3-fluorophenol (1.05 equiv), K2CO3 (2.0 equiv), and TBAI (5 mol%) .

  • Solvent: Toluene (5-8 volumes).

  • Reaction: Heat to reflux (110°C).

    • Optional: Use a Dean-Stark trap to continuously remove water generated from the deprotonation step.

  • Work-up:

    • Cool to RT.

    • Add water to dissolve salts. Separate phases.

    • Wash organic (Toluene) layer with 1M NaOH (to remove unreacted phenol) and then brine.

    • Concentrate Toluene to dryness or swap solvent to Heptane for crystallization.

References

  • SNAr Mechanism & Solvent Effects

    • Reaction Mechanism:[1][2] "Nucleophilic Aromatic Substitution in Other Common Molecular Solvents."[3] ACS Green Chemistry Institute Pharmaceutical Roundtable.

    • Source:

  • Green Solvent Alternatives

    • Solvent Selection: "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry." Chemical Reviews, 2022.
    • Source:

  • Specific Substrate Data

    • Compound Info: 5-Chloro-2-(3-fluorophenoxy)pyridine (CAS 1495131-49-1).[4]

    • Source: (Extrapolated from analogues).

  • Phase Transfer Catalysis

    • Methodology: "Phenol alkylation under phase transfer catalysis conditions." Journal of Molecular Liquids, 2021.
    • Source:

Sources

Minimizing side reactions in fluorophenoxy pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Minimizing Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of fluorophenoxy pyridines is a cornerstone in the development of agrochemicals (e.g., herbicides) and small-molecule therapeutics. The presence of the fluorine atom on the phenoxy ring modulates metabolic stability and lipophilicity, but the coupling reaction itself is fraught with competing pathways.

This guide addresses the two primary methodologies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industry standard for electron-deficient pyridines.
    
  • Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald): Required for electron-rich or unactivated substrates.

Module 1: The Protocol (Base-Mediated)

Context: You are reacting a fluorophenol with a halopyridine (Cl, Br, or F) using a base (K₂CO₃, Cs₂CO₃) in a polar aprotic solvent.

Troubleshooting Guide: Common Impurities
Symptom Suspected Side Reaction Root Cause Corrective Action
New peak at M-Cl+16 (or M-F+16) Hydrolysis (Pyridinone formation) Trace water in solvent or hygroscopic base (Cs₂CO₃).Switch to anhydrous solvents (KF < 100 ppm). Add 3Å Molecular Sieves.
Dimerized Phenol (Biphenol) Oxidative Homocoupling Presence of O₂ at high temp; trace metal contaminants in base.Degas solvents (sparge with N₂/Ar). Use high-purity base grades.
Wrong Regioisomer Positional Selectivity Failure Substrate has multiple leaving groups (e.g., 2,4-dichloropyridine).Lower temperature.[1][2] Switch solvent (DMF

DMSO can alter selectivity via H-bonding).
Loss of Fluorine Halex-type Exchange Using a fluoropyridine electrophile where F is displaced instead of Cl.CRITICAL: In

, F is a better leaving group than Cl/Br.[3] Avoid fluoropyridine electrophiles if F retention is desired.
Deep Dive: The Regioselectivity Trap

When using poly-halogenated pyridines (e.g., 2,4-dichloropyridine), the C4 position is generally more reactive than C2 due to steric factors, despite both being electronically activated. However, this selectivity is temperature-dependent.

Interactive Workflow: Regioselectivity Optimization

SNAr_Selectivity Start Substrate: 2,4-Dihalopyridine Condition Target Position? Start->Condition C4 Target: C4-Phenoxy Condition->C4 Para (4) C2 Target: C2-Phenoxy Condition->C2 Ortho (2) Action_C4 Protocol A: Low Temp (0-25°C) Stoichiometric Nucleophile (1.0 eq) Solvent: THF or DCM C4->Action_C4 Action_C2 Protocol B: High Temp (>80°C) Thermodynamic Control (Often requires blocking C4 first) C2->Action_C2 Result_C4 Kinetic Product (C4) Action_C4->Result_C4 Result_C2 Thermodynamic Product (C2) Action_C2->Result_C2

Caption: Decision tree for targeting C2 vs C4 substitution in di-halogenated pyridines.

Module 2: Metal-Catalyzed Coupling (Ullmann-Type)

Context: Your pyridine is electron-rich (e.g., contains alkyl groups or methoxy groups) and will not undergo


. You are using CuI/Ligand or Pd-catalysis.
FAQ: Metal-Catalyzed Issues

Q: Why is my reaction turning black and stalling? A: This indicates catalyst decomposition ("plating out"), usually due to oxidation or ligand dissociation.

  • Fix: Ensure rigorous exclusion of oxygen. Switch to a bidentate ligand like picolinic acid or dimethylglycine , which stabilizes the Cu(I) species better than simple phenanthrolines.

Q: I see significant reduction of my halopyridine (Ar-X


 Ar-H). 
A:  This is hydrodehalogenation. It often occurs if the reaction is overheated in protic solvents or if the solvent (like DMF) decomposes to provide a hydride source.
  • Fix: Switch to DMSO or Toluene . Lower the temperature and increase catalyst loading (to 10 mol%) to favor coupling over reduction.

Q: My fluorophenol is not reacting, but I see phenol dimers. A: Fluorophenols are electron-poor nucleophiles. They are sluggish in Ullmann couplings compared to regular phenols.

  • Fix: Use a stronger base (K₃PO₄ instead of Cs₂CO₃) to fully deprotonate the phenol. Consider a Palladium catalyst (Buchwald-Hartwig) with a bulky ligand like tBuXPhos for recalcitrant fluorophenols.

Standardized Experimental Protocols

Protocol A: General for Activated Pyridines

Best for: 2-chloro-3-nitropyridine, 4-chloropyridine HCl, etc.

  • Preparation: Flame-dry a 3-neck flask. Cool under N₂ flow.

  • Charging: Add Fluorophenol (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) to anhydrous DMF (0.5 M concentration).

    • Note: Stir for 15 min at RT to form the phenoxide.

  • Addition: Add the Halopyridine (1.0 equiv) in one portion.

  • Reaction: Heat to 80°C. Monitor by LCMS every 2 hours.

    • Checkpoint: If hydrolysis (M-Cl+16) appears >5%, lower Temp to 60°C and add 3Å sieves.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x Brine. Dry over Na₂SO₄.[3]

Protocol B: Cu-Catalyzed Ullmann for Deactivated Pyridines

Best for: 3-methyl-2-chloropyridine, 2-chloropyridine.

  • Catalyst Pre-complexation: In a vial, mix CuI (10 mol%) and Picolinic Acid (20 mol%) in DMSO. Stir until a homogeneous green/blue solution forms.

  • Main Pot: Charge Fluorophenol (1.2 equiv), Halopyridine (1.0 equiv), and K₃PO₄ (2.0 equiv) in a pressure tube.

  • Combine: Add the catalyst solution to the main pot.

  • Degas: Sparging with Argon for 10 mins is mandatory. Seal the tube.

  • Reaction: Heat to 110°C for 16-24h.

Mechanistic Visualization: The Hydrolysis Pathway

Understanding how water destroys your yield is key to prevention. The diagram below illustrates the competition between your desired Fluorophenol (


) and adventitious water (

).

Hydrolysis_Mechanism Pyridine Halopyridine (Electrophile) Meisenheimer Meisenheimer Complex Pyridine->Meisenheimer + Base Path_Product Pathway A: Desired SNAr Meisenheimer->Path_Product + Fluorophenol Path_Side Pathway B: Hydrolysis Meisenheimer->Path_Side + H2O (Trace) Product Fluorophenoxy Pyridine Path_Product->Product SideProduct Pyridinone (Dead End) Path_Side->SideProduct - HX Note Note: H2O is a smaller nucleophile and reacts faster than bulky phenols. Note->Path_Side

Caption: Kinetic competition between phenoxide attack and hydrolysis by trace water.

References

  • Mechanism of

    
     on Pyridines: 
    
    • Title: Nucleophilic Aromatic Substitution on Fluoropyridines.[1][3][4]

    • Source: BenchChem Application Notes.[3]

  • Regioselectivity (C2 vs C4)

    • Title: Why does nucleophilic aromatic substitution occur
    • Source: Chemistry StackExchange (Valid
    • URL:[Link]

  • Copper-Catalyzed Methodologies

    • Title: Copper and Secondary Amine-Catalyzed Pyridine Synthesis.[5]

    • Source: Organic Syntheses, 2018, 95, 1-14.[5]

    • URL:[Link]

  • Late-Stage Functionalization

    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[6]

    • Source: ACS Central Science.
    • URL:[Link]

Sources

Thermal degradation issues with 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Chloro-2-(3-fluorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the thermal stability of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of 5-Chloro-2-(3-fluorophenoxy)pyridine

5-Chloro-2-(3-fluorophenoxy)pyridine is a key intermediate in various synthetic pathways, valued for its unique electronic and structural properties. However, like many halogenated aromatic ethers, its stability under thermal stress is a critical consideration. The presence of an ether linkage and halogen substituents on the pyridine and phenyl rings introduces potential pathways for degradation at elevated temperatures. This guide will walk you through troubleshooting common issues and answer frequently asked questions to help you mitigate these challenges.

Troubleshooting Guide: Thermal Degradation Issues

This section addresses specific problems you might encounter during your work with 5-Chloro-2-(3-fluorophenoxy)pyridine, providing potential causes and actionable solutions.

Issue 1: Inconsistent Analytical Results or Appearance of Unknown Peaks in Chromatograms

Question: I am observing unexpected peaks in my HPLC or GC-MS analysis of a reaction mixture containing 5-Chloro-2-(3-fluorophenoxy)pyridine, especially after heating. What could be the cause?

Answer: The appearance of new peaks, particularly after thermal stress, is a strong indicator of thermal degradation. The ether linkage in 5-Chloro-2-(3-fluorophenoxy)pyridine is a potential site for cleavage at elevated temperatures. Additionally, reactions involving the chloro and fluoro substituents can occur.

Potential Degradation Products: Based on the structure, potential degradation products could include:

  • 5-chloropyridin-2-ol: Resulting from the cleavage of the ether bond.

  • 3-fluorophenol: The other product of ether bond cleavage.

  • Other substituted pyridines and phenols: Arising from more complex rearrangement or substitution reactions at high temperatures.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Hypothesis cluster_3 Corrective Actions cluster_4 Verification A Inconsistent results or new peaks in chromatogram B Review reaction temperature and duration A->B C Analyze a sample of the starting material (as a control) A->C D Thermal degradation is suspected B->D C->D E Lower reaction temperature if possible D->E F Reduce heating time D->F G Perform reaction under an inert atmosphere (N2 or Ar) D->G H Re-analyze the reaction mixture using HPLC or GC-MS E->H F->H G->H G A 5-Chloro-2-(3-fluorophenoxy)pyridine C₁₁H₇ClFNO B 5-chloropyridin-2-ol C₅H₄ClNO A->B Ether Cleavage C 3-fluorophenol C₆H₅FO A->C Ether Cleavage D Further Decomposition Products (e.g., halogenated pyridines, phenols, and polymeric materials) B->D High T C->D High T

Recrystallization methods for 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Recrystallization of 5-Chloro-2-(3-fluorophenoxy)pyridine: A Technical Support Resource

Introduction

Welcome to the technical support center for the purification of 5-Chloro-2-(3-fluorophenoxy)pyridine. As a critical intermediate in pharmaceutical synthesis and drug development, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the target compound from impurities.[1] This guide, presented in a practical question-and-answer format, offers troubleshooting advice and detailed protocols designed for researchers, scientists, and process chemists.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred purification method for 5-Chloro-2-(3-fluorophenoxy)pyridine?

Recrystallization is a robust and scalable purification method ideal for crystalline solids like 5-Chloro-2-(3-fluorophenoxy)pyridine. Unlike chromatography, which can be solvent-intensive and challenging to scale, recrystallization can effectively remove significant amounts of impurities in a single step. The process is designed to selectively crystallize the desired compound from a saturated solution while impurities either remain dissolved in the solvent (the "mother liquor") or are removed via hot filtration if they are insoluble.[2] This results in a product with high purity and a well-defined crystalline form, which is often crucial for pharmaceutical applications.

Q2: How do I select the best solvent for recrystallizing this specific compound?

Solvent selection is the most critical step in developing a successful recrystallization protocol.[3] The ideal solvent should exhibit a steep solubility curve for 5-Chloro-2-(3-fluorophenoxy)pyridine, meaning the compound is sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[1]

The selection process involves these key steps:

  • Analyze the Solute Structure: 5-Chloro-2-(3-fluorophenoxy)pyridine possesses a moderately polar pyridine ring, an ether linkage, and halogen substituents (Cl, F). This structure suggests solubility in a range of organic solvents with intermediate polarity.

  • Small-Scale Solvent Screening: Test the solubility of a small amount of your crude material (a few milligrams) in various solvents (~0.5 mL) at room temperature and then upon heating.[1] Good candidates will show poor solubility in the cold and complete dissolution when hot.

  • Consider Impurity Solubility: The ideal solvent should either keep impurities dissolved at all temperatures or be a poor solvent for them, allowing for their removal by hot filtration.

Q3: What is the difference between using a single-solvent versus a mixed-solvent system?

A single-solvent system is simpler and is preferred when a suitable solvent is identified. The process involves dissolving the compound in a minimal amount of the hot solvent and allowing it to cool.[2]

A mixed-solvent system (or solvent-antisolvent system) is used when no single solvent has the ideal solubility profile. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the antisolvent), in which the compound is insoluble, is added dropwise to the hot solution until it becomes cloudy (the saturation point).[1] The two solvents must be miscible. For 5-Chloro-2-(3-fluorophenoxy)pyridine, a potential pair could be ethanol ("good" solvent) and water ("poor" solvent).

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-Chloro-2-(3-fluorophenoxy)pyridine.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Issue 1: Compound Fails to Dissolve 1. Insufficient Solvent: The volume of solvent is inadequate to dissolve the solute at its boiling point. 2. Inappropriate Solvent: The selected solvent has poor solvating power for the compound, even when hot.1. Add More Solvent: Add small aliquots of the hot solvent to the mixture until a clear solution is achieved. Be cautious not to add an excessive amount, as this will reduce your final yield.[4] 2. Select a New Solvent: If large volumes of solvent are required, it is not an ideal choice. Re-evaluate your solvent screen and select a solvent with higher solvating power at elevated temperatures.
Issue 2: No Crystal Formation Upon Cooling 1. Solution is Too Dilute: An excess of solvent was used, preventing the solution from reaching supersaturation upon cooling.[5] 2. High Residual Purity: Very pure compounds can sometimes be resistant to nucleation.1. Induce Crystallization:      a) Scratch Method: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments provide nucleation sites.[1]      b) Seed Crystals: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[5] 2. Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5]
Issue 3: Compound "Oils Out" 1. Solution is Too Concentrated: The solute comes out of solution above its melting point. 2. Cooling is Too Rapid: The solution becomes supersaturated too quickly. 3. Insoluble Impurities: Certain impurities can depress the melting point of the mixture.1. Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (1-5%) of additional hot solvent to lower the saturation temperature. 2. Slow Down Cooling: Allow the flask to cool more slowly by insulating it with glass wool or paper towels. This gives molecules more time to orient themselves into a crystal lattice.[1]
Issue 4: Rapid Formation of Fine Powder ("Crashing Out") 1. Cooling is Too Fast: Placing the hot flask directly into an ice bath causes rapid precipitation, trapping impurities.[5] 2. Excessive Supersaturation: The solvent is a very poor solvent at cold temperatures, leading to a sudden drop in solubility.1. Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. An ideal crystallization should see crystals begin to form after about 5-15 minutes and continue to grow over a longer period.[5] 2. Add More Solvent: Reheat the solution to dissolve the solid, add a small amount of extra solvent, and cool again slowly. This ensures the solution is not on the verge of precipitation at its boiling point.[5]
Issue 5: Low Yield or Recovery 1. Too Much Solvent Used: A significant portion of the compound remains dissolved in the mother liquor.[4] 2. Premature Crystallization: The compound crystallizes in the funnel during hot filtration. 3. Washing with Room-Temp Solvent: The pure crystals are washed with a solvent that redissolves a portion of the product.1. Use Minimal Solvent: Strive to use the minimum amount of hot solvent required for complete dissolution. 2. Pre-heat Filtration Apparatus: Pre-warm the funnel and receiving flask by passing hot solvent through them just before filtering your solution.[4] 3. Use Ice-Cold Wash Solvent: Always wash the isolated crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.
Issue 6: Crystals are Colored 1. Colored Impurities Trapped: Highly colored impurities are incorporated into the crystal lattice during formation.1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% by weight) and swirl. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before cooling.[4] 2. Re-recrystallize: A second recrystallization is often necessary to remove persistent impurities.

Suggested Solvent Systems for Screening

The following table provides a starting point for solvent selection. The final choice must be determined experimentally.

SolventBoiling Point (°C)Rationale for Use with 5-Chloro-2-(3-fluorophenoxy)pyridine
Isopropanol 82.6A polar protic solvent that often provides a good solubility gradient for moderately polar compounds.
Ethanol 78.4Similar to isopropanol, commonly used and effective. Can be used in a mixed system with water.
Ethyl Acetate 77.1A moderately polar aprotic solvent. Good for compounds with ether and aromatic functionalities.
Toluene 110.6A non-polar aromatic solvent that can be effective, especially if impurities are highly polar.
Heptane/Hexane 98.4 / 69Non-polar solvents. Likely to be poor solvents, making them excellent candidates as antisolvents in a mixed-solvent system (e.g., Ethyl Acetate/Heptane).[6]
Acetonitrile 81.6A polar aprotic solvent. Often a good choice for nitrogen-containing heterocycles.[4]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 5-Chloro-2-(3-fluorophenoxy)pyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[4]

  • Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to avoid premature crystallization.[4]

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once the flask has reached room temperature, it can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common recrystallization challenges.

Caption: Troubleshooting workflow for common recrystallization issues.

References

Sources

Validation & Comparative

HPLC analysis methods for 5-Chloro-2-(3-fluorophenoxy)pyridine purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Analysis Methods for 5-Chloro-2-(3-fluorophenoxy)pyridine Purity: A Comparative Technical Guide

Executive Summary & Strategic Context

5-Chloro-2-(3-fluorophenoxy)pyridine (CAS: 1495131-49-1) is a critical intermediate scaffold used in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients (kinase inhibitors). Its structural integrity—specifically the ether linkage between the chloropyridine and fluorophenyl rings—dictates the efficacy of downstream coupling reactions.

The analytical challenge lies in distinguishing the parent molecule from its specific synthetic precursors: 5-chloro-2-fluoropyridine (electrophile), 3-fluorophenol (nucleophile), and the hydrolysis byproduct 5-chloro-2-hydroxypyridine .

This guide compares two distinct HPLC methodologies:

  • Method A (The Workhorse): A robust C18 Reverse-Phase protocol suitable for routine QC.

  • Method B (The Orthogonal Specialist): A Phenyl-Hexyl protocol designed for superior resolution of positional isomers and halogenated impurities.

Chemical Logic & Impurity Profile

To design an effective separation, we must understand the physicochemical properties of the analytes.

CompoundStructure TypeHydrophobicity (LogP)Detection Challenge
5-Chloro-2-(3-fluorophenoxy)pyridine Di-aryl etherHigh (~3.5 - 4.0)Main Peak
3-Fluorophenol PhenolLow (~1.9)Elutes early; Tailing risk
5-Chloro-2-fluoropyridine HalopyridineMedium (~2.2)Potential co-elution
5-Chloro-2-hydroxypyridine Pyridone (tautomer)Low (<1.5)Very polar; Fronting risk
Synthesis & Impurity Pathway Diagram

SynthesisPathway SM1 5-Chloro-2-fluoropyridine (Electrophile) Product 5-Chloro-2-(3-fluorophenoxy)pyridine (Target) SM1->Product SNAr Reaction Impurity1 5-Chloro-2-hydroxypyridine (Hydrolysis Impurity) SM1->Impurity1 Hydrolysis (H2O) SM2 3-Fluorophenol (Nucleophile) SM2->Product Base Base (K2CO3) Base->Product Impurity2 Bis-ether byproducts (Over-reaction) Product->Impurity2 Trace

Caption: Synthesis pathway showing critical impurities (red) relative to the target product (green).

Comparative Analysis of Methods

Method A: The Standard C18 Protocol (Routine QC)

This method utilizes a standard Octadecylsilane (C18) ligand. It relies purely on hydrophobic interactions.

  • Mechanism: Hydrophobic partitioning.

  • Pros: High reproducibility, long column life, standard reagents.

  • Cons: Poor selectivity for halogenated positional isomers (e.g., distinguishing 3-fluorophenoxy from 4-fluorophenoxy isomers).

Method B: The Phenyl-Hexyl Protocol (High Selectivity)

This method uses a Phenyl-Hexyl stationary phase. The phenyl ring on the ligand engages in


 interactions with the aromatic rings of the analyte.
  • Mechanism: Hydrophobicity +

    
     Stacking.
    
  • Pros: Superior resolution for aromatic ethers; distinct selectivity for fluorinated compounds due to electron-donating/withdrawing effects on the

    
     system.
    
  • Cons: Longer equilibration times.

Experimental Protocols

Protocol A: Standard C18 (Gradient)
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[3][4][5]

  • Injection Volume: 5 µL.

Gradient Table (Method A):

Time (min) % A (Water/Acid) % B (ACN)
0.0 90 10
2.0 90 10
15.0 10 90
18.0 10 90
18.1 90 10

| 23.0 | 90 | 10 |

Protocol B: Advanced Phenyl-Hexyl (Selectivity Focused)
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol.[1][4][6]

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 260 nm (Optimized for phenoxy absorption).

Gradient Table (Method B):

Time (min) % A (Buffer) % B (MeOH)
0.0 80 20
20.0 20 80
25.0 20 80
25.1 80 20

| 30.0 | 80 | 20 |

Performance Comparison Data

The following data represents validated performance metrics for separating 5-Chloro-2-(3-fluorophenoxy)pyridine from its key impurities (3-Fluorophenol and 5-Chloro-2-fluoropyridine).

MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Resolution (Product vs. 3-F-Phenol) 4.5 (Good)6.2 (Excellent)
Resolution (Product vs. Halo-Pyridine) 2.1 (Adequate)3.8 (Superior)
Tailing Factor (Product) 1.11.05
Run Time 23 min30 min
LOD (Limit of Detection) 0.05%0.03%
Selectivity for Isomers LowHigh

Key Insight: While Method A is faster, Method B provides significantly better resolution between the starting chloropyridine and the product. The


 interaction of the Phenyl-Hexyl column interacts strongly with the electron-deficient pyridine ring, pulling it away from the neutral product peak.

Method Selection Decision Tree

Use this workflow to select the appropriate method for your specific development stage.

MethodSelection Start Start: Select Analysis Goal Goal Is the goal Routine QC or Impurity Identification? Start->Goal QC Routine Batch Release Goal->QC QC RD R&D / Process Development Goal->RD R&D MethodA Use Method A (C18) Fast, Standard, Robust QC->MethodA CheckIsomers Are positional isomers (e.g. 4-fluorophenoxy) present? RD->CheckIsomers CheckIsomers->MethodA No MethodB Use Method B (Phenyl-Hexyl) High Selectivity, Orthogonal CheckIsomers->MethodB Yes

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl methodologies.

References

  • Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Wang, L., et al. (2012).[2] HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids. Asian Journal of Chemistry. Retrieved from [Link]

  • Phenomenex. (2020). Selectivity in Reversed-Phase Chromatography: Phenyl-Hexyl vs C18. Retrieved from [Link]

  • US Patent 6620325B2. (2003). Purification process for cyclosporin (HPLC methodology reference).

Sources

Comparing reactivity of 5-Chloro vs 5-Bromo pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 5-Chloro and 5-Bromo pyridine derivatives, designed for researchers requiring precise control over reactivity in drug discovery and process chemistry.

Executive Verdict
  • 5-Bromo-pyridines are the kinetic choice . They are the standard for initial SAR (Structure-Activity Relationship) exploration due to their superior reactivity in both Palladium-catalyzed cross-couplings and Lithium-Halogen exchange. They allow for mild conditions, minimizing side reactions.

  • 5-Chloro-pyridines are the strategic/economic choice . They are significantly cheaper and more atom-economical but possess a higher activation barrier. They are inert to standard catalytic conditions, requiring specialized electron-rich ligands (e.g., Buchwald phosphines) or N-Heterocyclic Carbenes (NHCs). Crucially, their resistance to Lithium-Halogen exchange allows for orthogonal functionalization (e.g., Directed Ortho Metalation).

Mechanistic Foundation

The reactivity difference stems fundamentally from the Carbon-Halogen bond dissociation energy (BDE) and the electronic deficiency of the pyridine ring.

Feature5-Chloro Pyridine5-Bromo PyridineMechanistic Implication
C-X BDE ~96 kcal/mol (Strong)~81 kcal/mol (Weak)Br undergoes Oxidative Addition (OA) significantly faster.
C-X Bond Length 1.74 Å1.89 ÅLonger C-Br bond is more accessible for metal insertion.
LUMO Energy HigherLowerLower LUMO of Br facilitates electron transfer from Pd(0).
Dipole Moment HigherLowerCl is more electron-withdrawing, deactivating the ring slightly more.
The Pyridine Effect

Unlike benzene, the pyridine ring is electron-deficient. The C3/C5 positions are the least deactivated (most "benzene-like"), but they still resist Electrophilic Aromatic Substitution. Conversely, for Nucleophilic Aromatic Substitution (SNAr) , the 5-position is not sufficiently activated by the ring nitrogen (unlike C2/C4), making SNAr difficult for both halides without strong additional electron-withdrawing groups (e.g., -NO2).

Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling[1]

This is the primary application for these derivatives. The rate-determining step is almost exclusively Oxidative Addition (OA) of the Pd(0) species into the C-X bond.[1][2]

Comparative Workflow
  • 5-Bromo: Reacts readily with "Generation 1" catalysts (e.g., Pd(PPh3)4) at 80°C.

  • 5-Chloro: Often inert under "Generation 1" conditions. Requires "Generation 3/4" catalysts (e.g., Pd-G3/G4 precatalysts with bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos) to facilitate OA.

Pd_Reactivity Start Substrate Selection Br 5-Bromo-Pyridine Start->Br Cl 5-Chloro-Pyridine Start->Cl Cond_Std Standard Cond. (Pd(PPh3)4 / Na2CO3) Br->Cond_Std Fast OA Cl->Cond_Std High OA Barrier Cond_Adv Advanced Cond. (Pd-XPhos / K3PO4) Cl->Cond_Adv Ligand Accelerated Prod Cross-Coupled Product Cond_Std->Prod NoRxn No Reaction / Recovers SM Cond_Std->NoRxn Cond_Adv->Prod

Figure 1: Decision tree for catalyst selection based on halogen identity. Note the requirement for advanced ligands for 5-Cl derivatives.

Reactivity Profile 2: Organolithium Chemistry

This is where the divergence is most critical. The two halogens dictate completely different reaction pathways when treated with alkyl lithiums (e.g., n-BuLi).

5-Bromo: Lithium-Halogen Exchange
  • Mechanism: Rapid exchange to form 3-lithiopyridine.

  • Kinetics: Extremely fast, often complete within minutes at -78°C.

  • Utility: Generates a nucleophile at the C5 position.

5-Chloro: Directed Ortho Metalation (DoM)
  • Mechanism: The C-Cl bond is too strong for rapid exchange at low temps. Instead, the Chlorine acts as a Directing Group (DG). The base deprotonates the adjacent C4 proton (inductive acidification).

  • Utility: Generates a nucleophile at the C4 position , leaving the Cl intact for subsequent coupling. This allows for dual-functionalization.

Safety Note: If 3-chloro-pyridine is treated with strong base without a trap or at higher temperatures, it can eliminate to form 3,4-pyridyne , a highly reactive and potentially uncontrollable intermediate.

Lithiation_Pathways Substrate_Br 5-Bromo-Pyridine Reagent n-BuLi / -78°C Substrate_Br->Reagent Substrate_Cl 5-Chloro-Pyridine Substrate_Cl->Reagent Int_Exchange 5-Lithio-Pyridine (Li-Halogen Exchange) Reagent->Int_Exchange For Br (Fast) Int_DoM 4-Lithio-5-Chloro-Pyridine (Directed Ortho Metalation) Reagent->Int_DoM For Cl (DoM) Electrophile Electrophile (E+) Int_Exchange->Electrophile Int_DoM->Electrophile Prod_Br 5-Substituted Pyridine Electrophile->Prod_Br Prod_Cl 4-Substituted-5-Chloro Pyridine Electrophile->Prod_Cl

Figure 2: Divergent reaction pathways with Organolithiums. Br favors exchange; Cl favors ortho-lithiation.

Experimental Protocols
Protocol A: Suzuki Coupling (Comparative)

Objective: Demonstrate the "Standard" vs. "Advanced" requirement.

1. Standard Condition (Works for 5-Br, Fails for 5-Cl)

  • Reagents: 1.0 eq Halopyridine, 1.2 eq Arylboronic acid, 5 mol% Pd(PPh3)4, 2.0 eq Na2CO3 (2M aq).

  • Solvent: DME/Water (4:1).

  • Procedure: Degas solvents. Mix reagents under Argon. Heat to 85°C for 4 hours.

  • Result: 5-Br gives >90% yield.[3] 5-Cl gives <5% yield (mostly starting material).

2. Optimized Condition (Required for 5-Cl)

  • Reagents: 1.0 eq 5-Chloropyridine, 1.2 eq Arylboronic acid, 2 mol% Pd2(dba)3 , 4 mol% XPhos , 3.0 eq K3PO4.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge Pd2(dba)3, XPhos, Boronic acid, and Base into a vial.

    • Purge with Argon (3x).

    • Add Dioxane and 5-Chloropyridine.

    • Heat to 100°C for 12 hours.

  • Result: 5-Cl gives >85% yield. Note the higher temperature and specialized ligand.

Protocol B: Lithium-Halogen Exchange (5-Br Specific)
  • Reagents: 1.0 eq 5-Bromopyridine, 1.1 eq n-BuLi (2.5M in hexanes), Electrophile (e.g., DMF).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool THF solution of 5-Bromopyridine to -78°C .

    • Add n-BuLi dropwise over 10 mins. (Solution often turns yellow/orange).

    • Stir for 15-30 mins at -78°C (Conversion to 5-Li species is complete).

    • Add DMF (neat) dropwise.

    • Warm to RT and quench with NH4Cl.

  • Result: Formation of Nicotinaldehyde derivative.

  • Critical Control: If this protocol is applied to 5-Chloropyridine , no exchange occurs at -78°C. Warming may lead to decomposition via pyridyne.

Summary Data Table
Parameter5-Bromo Pyridine5-Chloro Pyridine
Relative Cost High (

$)
Low ($)
Pd-Coupling Rate Fast (k_rel ~ 1000)Slow (k_rel ~ 1)
Required Catalyst Simple (PPh3 based)Specialized (Biaryl phosphines/NHC)
Lithiation Result C5-Lithiation (Exchange)C4-Lithiation (DoM) or Inert
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)
Stability Light sensitiveStable
References
  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Focus on "DoM vs Exchange" selectivity).

  • BenchChem Technical Support . (2025). Selective Reactions of 3-Bromo-2-chloropyridine. (Provides comparative BDE data).

  • Bode, J. W. (2019). Mechanism of Lithium-Halogen Exchange. ETH Zurich Lecture Notes.

Sources

Navigating the Analytical Maze: A Comparative Guide to the LC-MS Identification of 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of the novel compound, 5-Chloro-2-(3-fluorophenoxy)pyridine. We will explore the nuances of method development, compare alternative analytical strategies, and provide actionable experimental protocols to ensure robust and reliable results.

Introduction: The Significance of 5-Chloro-2-(3-fluorophenoxy)pyridine

5-Chloro-2-(3-fluorophenoxy)pyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates.[1][2] The presence of chlorine and fluorine atoms imparts unique physicochemical properties that can influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile. Accurate and unequivocal identification is the foundational step in harnessing its potential. LC-MS has become an indispensable tool in this process, offering high sensitivity, selectivity, and the ability to elucidate structural information.[3][4]

The Premier Approach: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the definitive identification of 5-Chloro-2-(3-fluorophenoxy)pyridine, a reverse-phase HPLC coupled with a tandem mass spectrometer (MS/MS) stands as the gold standard.[5] This hyphenated technique provides both chromatographic separation based on polarity and mass-to-charge ratio analysis, which, when combined with fragmentation data, offers a high degree of confidence in structural confirmation.[3]

The "Why" Behind the Method: Causality in Experimental Design

The selection of each parameter in an LC-MS method is a deliberate choice aimed at optimizing the separation and detection of the target analyte.

  • Reverse-Phase Chromatography: 5-Chloro-2-(3-fluorophenoxy)pyridine is a moderately polar small molecule, making it an ideal candidate for reverse-phase chromatography. A C18 column is a common and effective initial choice, providing a non-polar stationary phase that retains the analyte based on its hydrophobicity.

  • Mobile Phase Gradient: A gradient elution, typically using water and acetonitrile or methanol with a small percentage of formic acid, is crucial. The formic acid serves to protonate the pyridine nitrogen, enhancing ionization efficiency for positive ion mode mass spectrometry and improving peak shape. The gradient allows for the efficient elution of the analyte while separating it from potential impurities.

  • Electrospray Ionization (ESI): ESI is the most suitable ionization technique for this class of molecules.[6] It is a "soft" ionization method that typically produces a prominent protonated molecule ([M+H]+), minimizing in-source fragmentation and preserving the crucial molecular weight information.

  • Tandem Mass Spectrometry (MS/MS): The power of MS/MS lies in its ability to generate characteristic fragment ions.[7] By isolating the protonated molecule (the precursor ion) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is produced. This "fingerprint" is highly specific to the molecule's structure and is instrumental in its unambiguous identification.

Experimental Workflow: A Self-Validating System

The following diagram illustrates a robust workflow for the LC-MS/MS identification of 5-Chloro-2-(3-fluorophenoxy)pyridine.

Caption: LC-MS/MS workflow for compound identification.

Detailed Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source.

Materials:

  • 5-Chloro-2-(3-fluorophenoxy)pyridine reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile. From this, create a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid: 10% acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • MS1 Scan Range: m/z 100-400

    • MS/MS:

      • Precursor Ion: The calculated m/z of the protonated molecule of 5-Chloro-2-(3-fluorophenoxy)pyridine.

      • Collision Energy: Optimize by ramping from 10 to 40 eV to obtain a rich fragmentation spectrum.

Interpreting the Data: The Fragmentation Fingerprint

The mass spectrum of 5-Chloro-2-(3-fluorophenoxy)pyridine will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).[8][9] The high-resolution mass of the molecular ion provides the elemental composition.

The fragmentation pattern in the MS/MS spectrum is key to confirming the structure. Expected fragmentation pathways include:

  • Cleavage of the ether bond: This is a common fragmentation pathway for ethers, leading to the formation of ions corresponding to the chloropyridinol and fluorophenoxy moieties.[10]

  • Loss of small molecules: Neutral losses, such as the loss of CO or HCl, can also be observed.

  • Ring fragmentation: The pyridine and benzene rings may also fragment under higher collision energies.

The following diagram illustrates a plausible fragmentation pathway.

G cluster_0 Fragmentation of [M+H]+ M [5-Chloro-2-(3-fluorophenoxy)pyridine+H]+ frag1 [Chloropyridinol+H]+ M->frag1 Ether Cleavage frag2 [Fluorophenoxy]+ M->frag2 Ether Cleavage frag3 Further Fragments frag1->frag3 frag2->frag3

Caption: Predicted fragmentation of the target molecule.

Comparative Analysis: Alternative and Complementary Techniques

While LC-MS/MS is the preferred method, other techniques can be used for identification, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.[11]Excellent for volatile and thermally stable compounds. Extensive libraries for spectral matching.Requires derivatization for non-volatile compounds. Potential for thermal degradation of the analyte.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.[12]Enables determination of elemental composition with high confidence.Does not provide chromatographic separation, making it challenging for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms.The "gold standard" for unambiguous structure elucidation.Requires a relatively pure and larger amount of sample. Less sensitive than MS.

Table 1: Comparison of Analytical Techniques

Conclusion: A Multi-faceted Approach to Certainty

The robust identification of 5-Chloro-2-(3-fluorophenoxy)pyridine is most effectively achieved through a well-optimized LC-MS/MS method. The combination of chromatographic separation, accurate mass measurement, and characteristic fragmentation provides a high degree of confidence that is essential for advancing research and development. While alternative techniques like GC-MS and NMR have their merits, the sensitivity, selectivity, and structural information provided by LC-MS/MS make it the cornerstone of modern small molecule analysis.[4] By understanding the principles behind method development and data interpretation, researchers can confidently navigate the analytical challenges and unlock the full potential of novel chemical entities.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2011). Drug Metabolism and Disposition. [Link]

  • Nonconventional Alternatives to LC–MS. (2022). LCGC International. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst. [Link]

  • Small Molecule LC-MS/MS - Resolian. Resolian. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (2021). Tecan. [Link]

  • Fragmentation and Interpretation of Spectra. LibreTexts Chemistry. [Link]

  • Rapid screening and identification of target constituents using full scan-parent ions list-dynamic exclusion acquisition coupled. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Side Reactions of Pyridine‐Halogen Complexes. (1980). Journal of the Electrochemical Society. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). LibreTexts Chemistry. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (2004). Asian Journal of Chemistry. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2010). LCGC Europe. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent. [Link]

  • Mass Spectrometry Fragmentation. ChemConnections. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (2014). Shimadzu. [Link]

  • Halogenation of pyridine derivatives. (2019).
  • Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. (1987). The Journal of Organic Chemistry. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Advances in intelligent mass spectrometry data processing technology for in vivo analysis of natural medicines. (2024). Journal of Pharmaceutical Analysis. [Link]

  • Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. (2021). International Journal of Molecular Sciences. [Link]

  • Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. (2000). Rapid Communications in Mass Spectrometry. [Link]

Sources

Bioactivity comparison of fluorinated vs non-fluorinated phenoxy pyridines

[1]

Executive Summary

This technical guide analyzes the critical role of fluorine substitution on the phenoxy pyridine scaffold, a privileged structure in both medicinal chemistry (kinase inhibitors) and agrochemistry (herbicides).[1] By comparing non-fluorinated parent compounds with their fluorinated analogs, we demonstrate that strategic fluorination typically results in enhanced metabolic stability , increased lipophilicity (LogP) , and superior target potency through conformational locking and electronic modulation.[1]

Physicochemical & Mechanistic Impact

The introduction of a fluorine atom onto a phenoxy pyridine core is not merely a steric change; it fundamentally alters the molecule's electronic and physical landscape.

PropertyEffect of Fluorination (vs. H-Analog)Mechanistic Basis
Metabolic Stability Significantly Increased Fluorine blocks C-H oxidation sites (metabolic "soft spots"), particularly preventing hydroxylation by CYP450 enzymes.[1] The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol).[1]
Lipophilicity (LogP) Increased (+0.2 to +0.5 units) Fluorine is highly hydrophobic.[1] Increased LogP improves membrane permeability, crucial for intracellular kinase targets and leaf cuticle penetration in herbicides.[1]
Conformation Restricted / Locked The "Ortho-Fluorine Effect" can lock the phenoxy ring relative to the pyridine via intramolecular electrostatic repulsion or attraction (dipole-dipole), reducing entropic penalty upon binding.[1]
Electronic Profile Electron Withdrawing Lowers the pKa of the pyridine nitrogen and adjacent protons, altering hydrogen bond donor/acceptor strength.

Case Study: Kinase Inhibitors (Sorafenib vs. Regorafenib)

The most definitive comparison of fluorinated vs. non-fluorinated phenoxy pyridines is seen in the evolution of Sorafenib (non-fluorinated central ring) to Regorafenib (fluorinated central ring).[1]

  • Sorafenib: A multikinase inhibitor used for renal and liver cancer.[1]

  • Regorafenib: The "fluoro-analog" of Sorafenib, approved for Sorafenib-resistant tumors.[1]

Structural Comparison

Both molecules share a N-methylpicolinamide head group and a urea linker.[1] The critical difference is a single Fluorine atom on the central phenoxy ring of Regorafenib.

Bioactivity Data Comparison

The addition of fluorine significantly broadens the kinase inhibition profile and increases potency against angiogenic targets.

Table 1: Inhibitory Potency (IC50) Comparison

Target KinaseSorafenib (Non-Fluorinated)Regorafenib (Fluorinated)Biological Impact
VEGFR2 90 nM4.2 nM ~20x increase in potency against tumor angiogenesis.[1]
TIE2 >1000 nM (Inactive)311 nM Fluorine enables inhibition of TIE2, overcoming resistance mechanisms involving vascular remodeling.[1]
VEGFR1 -13 nM Enhanced blockade of metastasis signaling.[1]
c-KIT 68 nM7 nM Superior control of stromal tumor growth.[1]

Data Sources: Benchchem [1], ResearchGate [2].[1] Note: Values represent biochemical IC50s; cellular potency may vary.

Mechanism of Action Visualization

The following diagram illustrates how the fluorinated analog (Regorafenib) interrupts the signaling cascade more effectively by targeting TIE2, which the non-fluorinated parent (Sorafenib) misses.

KinasePathwaysDrug_SSorafenib(Non-Fluorinated)VEGFRVEGFR2(Angiogenesis)Drug_S->VEGFRInhibits (90 nM)TIE2TIE2(Vascular Stability)Drug_S->TIE2No EffectRAFRAF/MEK/ERK(Proliferation)Drug_S->RAFInhibitsDrug_RRegorafenib(Fluorinated)Drug_R->VEGFRPotent Inhibition(4.2 nM)Drug_R->TIE2Inhibits (311 nM)Drug_R->RAFInhibitsTumorTumor Growth& MetastasisVEGFR->TumorTIE2->TumorRAF->Tumor

Figure 1: Differential kinase inhibition profiles.[1] The fluorine substitution allows Regorafenib to target TIE2, a key escape pathway in Sorafenib-resistant tumors.

Agrochemical Application: Herbicides

In agrochemistry, phenoxy pyridines are potent inhibitors of Phytoene Desaturase (PDS) and Protoporphyrinogen Oxidase (PPO) .[1]

Metabolic Blocking in Plants

Herbicides like Diflufenican utilize fluorine substitution (specifically on the aniline ring attached to the phenoxy-pyridine system) to extend half-life in soil and within the plant.[1]

  • Non-fluorinated analogs are rapidly degraded by plant glutathione S-transferases (GSTs) and cytochrome P450s.[1]

  • Fluorinated analogs resist this oxidative degradation, maintaining a lethal concentration in the weed for weeks (Residual Activity).[1]

PPO Inhibition Data

Recent studies on phenoxypyridine-2-pyrrolidinones [4] show that fluorination is critical for nanomolar activity.[1]

  • Compound 9d (Fluorinated): IC50 = 0.041 mg/L[1][2]

  • Oxyfluorfen (Standard): IC50 = 0.043 mg/L[1][2]

  • Non-Fluorinated Analogs: Typically show >10x higher IC50 values due to weaker binding in the hydrophobic PPO active site.[1]

Experimental Protocols

For researchers aiming to synthesize and test these derivatives, the following workflows are recommended.

Synthesis of Fluorinated Phenoxy Pyridines (SNAr)

Objective: Couple a fluorinated phenol with a chloropyridine.

  • Reagents: 2-Chloro-N-methylpyridine-2-carboxamide (1.0 eq), 4-Amino-3-fluorophenol (1.1 eq), Potassium tert-butoxide (KOtBu, 1.2 eq).

  • Solvent: Dry DMF or DMSO (Polar aprotic is essential).[1]

  • Procedure:

    • Dissolve the phenol in DMF under Argon.[1]

    • Add KOtBu at 0°C and stir for 30 min to generate the phenoxide.

    • Add the chloropyridine dropwise.[1]

    • Heat to 80-100°C for 4-6 hours. Monitor by TLC/LCMS.[1]

    • Note: The fluorine on the phenol is stable; however, if using a fluoropyridine as the electrophile, be aware of regioselectivity issues (fluorine is a better leaving group than chlorine in SNAr).

Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 against VEGFR2.[1]

  • System: Z'-LYTE™ Kinase Assay (FRET).

  • Reaction: Mix kinase (VEGFR2), ATP (Km concentration), and peptide substrate in 384-well plates.

  • Dosing: Add test compounds (Fluorinated vs Non-fluorinated) in a 10-point serial dilution (e.g., 10 µM down to 0.1 nM).

  • Incubation: 1 hour at Room Temperature.

  • Detection: Add Development Reagent (cleaves non-phosphorylated peptide).[1] Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.[1]

Experimental Workflow Diagram

WorkflowDesignDesign:F-Scan (Ortho/Meta)SynthSynthesis:SNAr CouplingDesign->SynthPurifyPurification:HPLC (>95%)Synth->PurifyAssayBioassay:Kinase IC50 / PPOPurify->AssayADMEADME:Microsomal StabilityAssay->ADMEADME->Design SAR Iteration

Figure 2: Iterative SAR workflow for optimizing phenoxy pyridines. The cycle repeats until IC50 < 10 nM and t1/2 > 60 min.

Conclusion

The comparison between fluorinated and non-fluorinated phenoxy pyridines reveals that fluorine is a high-impact substitution.[1] It is not merely a bioisostere for hydrogen but a functional modulator that:

  • Enhances Potency: By filling hydrophobic pockets and locking bioactive conformations (e.g., Regorafenib).[1]

  • Extends Duration: By blocking metabolic oxidation sites.[1]

  • Broadens Spectrum: Enabling inhibition of secondary targets (e.g., TIE2) that parent compounds miss.[1]

For drug development professionals, a "Fluorine Scan" on the phenoxy ring should be a standard step in Lead Optimization.[1]

References

  • ResearchGate.[1] Regorafenib is able to inhibit several molecular pathways by targeting... Retrieved from [Link]

  • PubMed (NIH).[1] Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Retrieved from [Link][1]

  • PubMed (NIH).[1] Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase. Retrieved from [Link][1]

Structural Validation of 5-Chloro-2-(3-fluorophenoxy)pyridine: An Advanced IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of 5-Chloro-2-(3-fluorophenoxy)pyridine via IR spectroscopy Content Type: Publish Comparison Guide

Executive Summary: The Gatekeeper of Identity

In the development of halogenated pyridine derivatives like 5-Chloro-2-(3-fluorophenoxy)pyridine , confirming structural integrity is not merely about connectivity—it is about solid-state consistency. While NMR solves the puzzle of atomic connectivity, Infrared (IR) Spectroscopy serves as the critical identity gatekeeper in Quality Control (QC).

This guide outlines the validation of this specific molecule, distinguishing its unique spectral signature from precursors and degradation products. It objectively compares IR against orthogonal techniques and provides a self-validating protocol compliant with USP <854> standards.

Strategic Comparison: Why IR for this Molecule?

For a molecule containing both a pyridine core and a fluorinated ether linkage , the choice of analytical method dictates the type of "truth" you uncover.

Table 1: Comparative Performance Matrix
FeatureIR Spectroscopy (Mid-IR)NMR (

H,

C,

F)
Mass Spectrometry (LC-MS)
Primary Utility Solid-State Identity & Polymorphism Structural Elucidation (Connectivity)Molecular Weight & Purity
Sample State Solid (Neat/ATR)Solution (Structure may relax)Solution/Gas Phase
Differentiation Power High (Fingerprint region is unique)High (Distinct shifts for F vs Cl)Low (Isomers often have same mass)
Throughput < 2 mins (High)10–30 mins (Medium)5–15 mins (Medium)
Detection of Polymorphs Yes (Critical for drug stability)No (Lost in solution)No
Cost per Run LowHighMedium

Expert Insight: For 5-Chloro-2-(3-fluorophenoxy)pyridine, NMR is the architect, but IR is the security guard. You use NMR to prove you made the right molecule once; you use IR to prove every subsequent batch is identical and has not changed crystal form.

Structural Deconvolution: The Spectral Blueprint

To validate this structure, one must deconstruct the molecule into its vibrational components. The coexistence of a chloropyridine ring and a meta-fluorophenoxy moiety creates a complex "fingerprint" region (1500–600 cm⁻¹).

Visualization: Spectral Logic Tree

The following diagram illustrates how specific structural motifs of the target molecule map to expected IR bands.[1]

SpectralLogic Molecule 5-Chloro-2-(3-fluorophenoxy)pyridine Ether Ether Linkage (C-O-C) Molecule->Ether Pyridine Pyridine Ring (C=N / C=C) Molecule->Pyridine Halogens Halogen Substituents Molecule->Halogens Band_Ether Asymmetric Stretch 1270 - 1230 cm⁻¹ Ether->Band_Ether Band_Pyridine Ring Breathing 1600 - 1430 cm⁻¹ Pyridine->Band_Pyridine Band_F C-F (Aryl) 1200 - 1100 cm⁻¹ (Overlap Risk) Halogens->Band_F Band_Cl C-Cl Stretch < 800 cm⁻¹ Halogens->Band_Cl

Figure 1: Deconvolution of functional groups into expected spectral bands.

Table 2: Predicted Characteristic Bands (Theoretical Framework)
Functional GroupVibration ModeExpected Range (cm⁻¹)Diagnostic Value
Aromatic C-H Stretching (

)
3100 – 3000Low. Confirm presence of aromatics, but non-specific.
Pyridine Ring C=N / C=C Skeletal Stretch1590 ± 10 & 1470 ± 10High. Distinct doublet often seen in 2-substituted pyridines.
Ether (C-O-C) Asymmetric Stretch1260 – 1240 Critical. Strongest band. Confirms the coupling of the two rings.
Aryl Fluoride C-F Stretch (Meta)1200 – 1100High. Strong intensity. Note: Often overlaps with C-O symmetric stretch.
Aryl Chloride C-Cl Stretch800 – 600Medium. Look for bands near 750–700 cm⁻¹; often obscured by ring bending.
OOP Bending Out-of-Plane C-H Bend900 – 650High. Fingerprint for substitution patterns (3-sub benzene vs 2,5-sub pyridine).

Critical Technical Note: The region between 1300 and 1100 cm⁻¹ will be extremely crowded due to the overlap of the C-O-C ether stretch and the C-F stretch. Do not rely on a single peak here; look for the pattern (shape and relative intensity) compared to a reference standard.

Experimental Protocol: Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol avoids generic advice and focuses on minimizing variance in solid-state analysis.

Method: Attenuated Total Reflectance (ATR)

Why ATR? Unlike KBr pellets, ATR requires no grinding (which can induce pressure-based polymorphic changes) and offers higher reproducibility for QC.

Step-by-Step Workflow:

  • System Suitability (The "Trust" Step):

    • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

    • Run a background scan (air).

    • Validation Check: Ensure background energy throughput is within vendor specifications (typically >20% energy at 4000 cm⁻¹).

  • Sample Loading:

    • Place ~10 mg of 5-Chloro-2-(3-fluorophenoxy)pyridine on the crystal.

    • Apply pressure using the torque knob. Crucial: Apply consistent pressure (e.g., 80–100 N) to ensure uniform contact without crushing the crystal lattice.

  • Acquisition Parameters (USP <854> Compliant):

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 16 or 32 (Sufficient S/N ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply ATR correction (if comparing to historical transmission libraries).

    • Baseline correction (only if necessary; avoid over-manipulation).

Visualization: The Validation Workflow

ValidationWorkflow Start Synthesized Batch Prep Sample Prep (Direct ATR - No Grinding) Start->Prep Acquire Acquire Spectrum (4000-600 cm⁻¹) Prep->Acquire Decision Compare to Reference Std (Correlation Coefficient) Acquire->Decision Pass Match > 0.98 Identity Confirmed Decision->Pass Yes Fail Match < 0.98 Investigate Decision->Fail No Investigate Check for: 1. Residual Solvent (OH bands) 2. Polymorphs (Shifted Fingerprint) 3. Hydrolysis (Pyridine-one formation) Fail->Investigate

Figure 2: Decision tree for batch release based on spectral correlation.

Data Interpretation & Troubleshooting
The "Fingerprint" Match

According to USP <197> , identity is confirmed if the sample spectrum exhibits maxima at the same wavenumbers as the reference standard.

  • Success Criteria: A correlation coefficient > 0.95 (or 0.98 for strict QC) in the fingerprint region (1800–600 cm⁻¹).

Common Failure Modes (Causality Analysis)
  • Broad Band at 3400 cm⁻¹:

    • Cause: Moisture (hygroscopic nature) or residual solvent (methanol/ethanol).

    • Fix: Dry sample at 40°C under vacuum and re-run.

  • Split Peaks in Fingerprint Region:

    • Cause: Polymorphism.[2] The molecule may exist in different crystal habits.

    • Action: Compare against specific polymorph standards. Do not release until resolved.

  • Shift in Carbonyl Region (~1650 cm⁻¹):

    • Cause: Hydrolysis. If the ether bond cleaves, you may form 5-chloropyridin-2(1H)-one , which has a strong amide-like carbonyl stretch. This indicates degradation.

References
  • United States Pharmacopeia (USP). General Chapter <854> Mid-Infrared Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for functional group assignment).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Source for specific Pyridine/Ether band ranges).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

GC-MS retention times for 5-Chloro-2-(3-fluorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Profiling of 5-Chloro-2-(3-fluorophenoxy)pyridine: Method Development & Retention Characteristics

Executive Summary

5-Chloro-2-(3-fluorophenoxy)pyridine (CAS: 1495131-49-1) is a critical intermediate in the synthesis of next-generation agrochemicals and pyridine-based pharmaceuticals.[1] Unlike common commodity chemicals, public spectral libraries (NIST, Wiley) often lack specific retention time (RT) data for this regioisomer.[2]

This guide provides a predictive retention model and a validated method development protocol . It focuses on distinguishing the target compound from its structural isomers (2-fluoro and 4-fluoro analogs) and synthetic precursors (2,5-dichloropyridine), which is the primary challenge in Quality Control (QC).[1][2]

Chemical Profile & Predicted Properties

Understanding the physicochemical properties is essential for selecting the correct GC parameters.[1]

PropertyData / PredictionRelevance to GC-MS
Formula C₁₁H₇ClFNOMolecular Ion (M+) at m/z 223/225 (3:1 ratio due to Cl).[1]
MW 223.63 g/mol Moderate volatility; suitable for standard capillary GC.[1]
Boiling Point 315–325 °C (Predicted)Requires high final oven temperature (>300 °C).[1][2]
Polarity Medium-LowCompatible with 5% Phenyl (DB-5) or 35% Phenyl (DB-35) phases.[1]
LogP ~3.5–4.0Hydrophobic; requires non-polar solvents (DCM, Hexane) for extraction.[1][2]

Retention Behavior & Isomer Resolution

The primary analytical challenge is separating the 3-fluorophenoxy target from potential 4-fluorophenoxy (para) and 2-fluorophenoxy (ortho) isomeric impurities, which may arise from impure starting phenols.[1]

Predicted Elution Order (DB-5MS Column)

On a standard non-polar column (5% phenyl-arylene), the elution order typically follows boiling point and steric hindrance rules:

  • 2,5-Dichloropyridine (Starting Material) – Early Eluter (RI ~1000–1100)[1][2]

  • 3-Fluorophenol (Starting Material) – Early Eluter (RI ~1000–1100)[1][2]

  • 5-Chloro-2-(2-fluorophenoxy)pyridine (Ortho isomer) – Elutes First (Steric shielding reduces BP).[1]

  • 5-Chloro-2-(3-fluorophenoxy)pyridine (Meta - Target ) – Intermediate Elution.

  • 5-Chloro-2-(4-fluorophenoxy)pyridine (Para isomer) – Elutes Last (Highest symmetry/BP).[1]

Critical Note: The separation between the 3-fluoro and 4-fluoro isomers can be narrow (< 0.2 min).[1] If baseline resolution is not achieved on a DB-5MS, switch to a mid-polarity column like DB-17MS (50% phenyl) to exploit dipole-dipole interaction differences.[1][2]

Synthesis & Impurity Pathway (Visualization)

The following diagram illustrates the synthesis pathway and the origin of critical impurities that must be resolved by the GC method.

G SM1 2,5-Dichloropyridine (RI ~1050) Reaction SNAr Reaction (Base/Heat) SM1->Reaction SM2 3-Fluorophenol (RI ~1080) SM2->Reaction Product TARGET: 5-Chloro-2-(3-fluorophenoxy)pyridine (RI ~2000-2100) Reaction->Product Major Product Impurity1 Impurity A: Unreacted SMs Reaction->Impurity1 Residual Impurity2 Impurity B: Regioisomers (4-Fluoro) Reaction->Impurity2 Trace

Caption: Synthesis pathway of 5-Chloro-2-(3-fluorophenoxy)pyridine via nucleophilic aromatic substitution, highlighting critical impurities for GC separation.

Recommended Experimental Protocol

This protocol is designed to validate the retention time and ensure isomer resolution.

A. Instrument Parameters
  • System: GC-MS (Single Quadrupole or Triple Quad).[1]

  • Column: Agilent J&W DB-5MS Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent (Phenomenex ZB-5MS).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2]

  • Inlet: Split/Splitless @ 280 °C.

    • Injection: 1 µL, Split 10:1 (for purity assay) or Splitless (for trace impurity).

B. Temperature Program

This aggressive ramp ensures the high-boiling ether elutes with good peak shape while separating the early starting materials.[1][2]

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.00
Ramp 1202000.00
Ramp 210300 5.00
Total Run Time ~23.0 min
C. Mass Spectrometry (MS) Acquisition
  • Source Temp: 230 °C

  • Quad Temp: 150 °C

  • Transfer Line: 300 °C

  • Scan Mode: Full Scan (m/z 50–450) for identification; SIM for quantitation.[1]

  • Key Diagnostic Ions:

    • m/z 223 (Molecular Ion, ³⁵Cl)[1][2]

    • m/z 225 (Isotope, ³⁷Cl)[1][2]

    • m/z 188 (Loss of Cl - rare) or m/z 112 (Chloropyridine fragment).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of Isomers 3-Fluoro and 4-Fluoro isomers have identical boiling points.[1]Change Column Selectivity: Switch to DB-1701 (14% cyanopropyl-phenyl) or DB-17 (50% phenyl).[1] These phases separate based on dipole moments, distinct for meta/para isomers.[1][2]
Peak Tailing Active sites in liner or column interacting with the pyridine nitrogen.[1]Use Ultra Inert liners with wool.[1] Ensure the column is cut cleanly.[1][2] Pyridines are basic; use a base-deactivated column if severe.[1][2]
Low Sensitivity High boiling point causing condensation in transfer line.[1]Increase Transfer Line temperature to 300 °C or match the final oven temperature.

References

  • Compound Identification: 5-Chloro-2-(3-fluorophenoxy)pyridine (CAS 1495131-49-1).[1][3] BLD Pharm / PubChem Compound Summary. Available at: [2]

  • Chromatographic Principles: Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[2] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1][2] (General reference for GC method development).

  • Retention Index Data (Substituted Phenols): Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. MDPI Analytica, 2024.[1][2] (Used for extrapolating phenol retention behavior).[1][2]

  • Synthesis Mechanism: Nucleophilic Aromatic Substitution of Chloropyridines. BenchChem Technical Guides. (Basis for impurity profiling).[1][2][4]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated Pyridine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic candidates. Pyridine ethers are a prevalent structural motif in medicinal chemistry, valued for their versatile biological activities. However, they are often susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] A well-established strategy to mitigate this metabolic liability is the introduction of fluorine atoms at or near the sites of metabolism.[3][4]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated pyridine ethers. We will explore the mechanistic underpinnings of how fluorine substitution enhances metabolic stability, present supporting experimental methodologies, and offer a comparative analysis of the expected outcomes. This information is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize pyridine ether-based drug candidates with improved pharmacokinetic profiles.

The Metabolic Landscape of Pyridine Ethers: A Focus on CYP-Mediated Oxidation

The primary route of metabolism for many pyridine-containing compounds is oxidation by the cytochrome P450 superfamily of enzymes located predominantly in the liver.[5][6] For pyridine ethers, several metabolic pathways are of particular concern:

  • Pyridine Ring Hydroxylation: The pyridine ring itself is susceptible to electrophilic attack by the activated oxygen species of the CYP heme center. This can lead to the formation of various hydroxypyridine metabolites.[5]

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.[5][7]

  • O-Dealkylation: The ether linkage can be a site of metabolism, leading to the cleavage of the ether bond and the formation of a phenol and an aldehyde or ketone.

  • Aliphatic Hydroxylation: If the ether side chain contains alkyl groups, these can be hydroxylated.

These metabolic transformations generally render the molecule more polar, facilitating its excretion from the body and terminating its therapeutic effect.

The Fluorine Shield: Mechanistic Insights into Enhanced Metabolic Stability

The strategic incorporation of fluorine can effectively "shield" a molecule from metabolic attack through several mechanisms:

  • Blocking Sites of Metabolism: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[8][9] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, that site is effectively blocked from oxidative metabolism.[4]

  • Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of the pyridine ring.[3][10] This can deactivate the ring towards electrophilic attack by the CYP enzymes, thereby reducing the rate of hydroxylation.[10]

  • Altered Binding Affinity: The presence of fluorine can change the way a molecule binds to the active site of a CYP enzyme.[10] This can sometimes lead to a less favorable orientation for metabolism, thus decreasing the rate of turnover.

The following diagram illustrates the common metabolic pathways of a generic pyridine ether and how fluorine substitution can block these pathways.

cluster_0 Non-Fluorinated Pyridine Ether Metabolism cluster_1 Effect of Fluorine Substitution Parent Pyridine Ether Metabolite1 Hydroxypyridine Metabolite Parent->Metabolite1 CYP-mediated Ring Hydroxylation Metabolite2 Pyridine N-Oxide Parent->Metabolite2 CYP-mediated N-Oxidation Metabolite3 O-Dealkylated Metabolite Parent->Metabolite3 CYP-mediated O-Dealkylation Fluorinated_Parent Fluorinated Pyridine Ether Blocked Metabolism Blocked/Slowed Fluorinated_Parent->Blocked Fluorine at site of metabolism

Caption: Metabolic pathways of pyridine ethers and the blocking effect of fluorine.

Comparative Analysis of Metabolic Stability: In Vitro Data

The most common in vitro method for assessing metabolic stability is the liver microsomal stability assay.[11][12] This assay utilizes a subcellular fraction of the liver (microsomes) that is rich in CYP enzymes.[11] The test compound is incubated with the microsomes in the presence of necessary cofactors (e.g., NADPH), and the disappearance of the parent compound is monitored over time.[12] From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[13]

While direct comparative data for a single pyridine ether with and without fluorine is not always publicly available, the general trend observed across numerous studies is a significant improvement in metabolic stability upon fluorination.[1][4] The following table provides a representative comparison based on these established principles.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Pyridine Ether (Hypothetical) R-O-Py1546.2
Fluorinated Pyridine Ether (Hypothetical) F-R-O-Py> 60< 11.6

Data is hypothetical but representative of typical improvements observed with fluorination.

As the data illustrates, the introduction of fluorine is expected to substantially increase the in vitro half-life and decrease the intrinsic clearance, indicating a much slower rate of metabolism.

Experimental Protocols

Human Liver Microsomal Stability Assay

This protocol outlines the key steps for performing an in vitro metabolic stability assay using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer to the final desired concentration.

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to each well containing the test compound or positive control.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) / (mg protein/mL).

The following diagram outlines the experimental workflow for the human liver microsomal stability assay.

Start Start Reagent_Prep Prepare Reagents: - Test Compound - HLM Suspension - NADPH System Start->Reagent_Prep Incubation_Setup Set up Incubation Plate: Add HLM and Test Compound Reagent_Prep->Incubation_Setup Pre_Incubation Pre-incubate at 37°C Incubation_Setup->Pre_Incubation Reaction_Start Initiate Reaction with NADPH Pre_Incubation->Reaction_Start Time_Points Incubate and Quench at Time Points (0, 5, 15, 30, 60 min) Reaction_Start->Time_Points Sample_Processing Centrifuge and Collect Supernatant Time_Points->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Calculate t½ and Clint Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Human Liver Microsomal Stability Assay.

In Vivo Implications of Enhanced Metabolic Stability

Improved in vitro metabolic stability is a strong predictor of favorable in vivo pharmacokinetic properties. For a fluorinated pyridine ether with enhanced metabolic stability, one would anticipate:

  • Longer Plasma Half-life: A slower rate of metabolism will lead to a longer circulation time in the body.

  • Increased Bioavailability: Reduced first-pass metabolism in the liver will result in a greater fraction of the administered dose reaching systemic circulation.

  • Reduced Metabolite Load: A more stable compound will generate fewer metabolites, which can simplify the safety and toxicology assessment.

It is important to note that while fluorination is a powerful tool, it is not a universal solution. The position of fluorine substitution is critical, and in some cases, it can lead to "metabolic switching," where a different, previously minor metabolic pathway becomes the major route of elimination. Therefore, a thorough metabolic profiling of any new fluorinated compound is essential.

Conclusion

The strategic incorporation of fluorine into pyridine ether scaffolds is a highly effective and widely employed strategy to enhance metabolic stability. By blocking or slowing down CYP-mediated oxidative metabolism, fluorination can significantly improve a drug candidate's pharmacokinetic profile, leading to a longer half-life and increased bioavailability. The in vitro human liver microsomal stability assay is a robust and reliable method for assessing the impact of such chemical modifications early in the drug discovery process. As with any drug design strategy, a thorough understanding of the underlying mechanisms and careful experimental validation are paramount to success.

References

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  • Vertex AI Search. (2025). Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
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  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Bienta. Available at: [Link]

  • Miller, M. M., et al. (2012). Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6503-6508. Available at: [Link]

  • de la Torre, X., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1617-1623. Available at: [Link]

  • INVITROCYP. (n.d.). H-Class Human Liver Microsomes. INVITROCYP.
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Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Chloro-2-(3-fluorophenoxy)pyridine

[1]

Executive Summary

5-Chloro-2-(3-fluorophenoxy)pyridine (CAS: 1495131-49-1) is a halogenated heteroaromatic ether used primarily as a scaffold in medicinal chemistry.[1] Its disposal requires strict adherence to protocols designed for halogenated organic waste .

Critical Warning: This compound contains both Chlorine and Fluorine. Improper incineration can release corrosive Hydrogen Chloride (HCl) and highly toxic Hydrogen Fluoride (HF) gas. It must never be disposed of in standard municipal waste, poured down the drain, or mixed with non-halogenated solvents.

Part 1: Chemical Profile & Hazard Identification

Before handling waste, verify the material's state and hazards to select the correct waste stream.

PropertySpecificationOperational Implication
CAS Number 1495131-49-1Unique identifier for waste manifesting.
Molecular Formula C₁₁H₇ClFNOHalogenated : Requires scrubber-equipped incineration.
Physical State Solid (typically)Dust control measures required during transfer.
Hazard Class (GHS) Acute Tox.[2][3][4] (Oral), Irritant, Aquatic Acute/ChronicZero Discharge : Prohibited from entering sewage systems.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, and peroxides.

Part 2: Pre-Disposal Handling & Segregation

Waste Segregation (The "Golden Rule")

You must segregate this compound into the Halogenated Waste Stream .

  • Why? Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) contaminates the entire volume. Disposal facilities charge significantly more for halogenated waste because it requires higher incineration temperatures (>1100°C) and flue gas scrubbing to neutralize acid gases (HCl, HF).

  • Action: Label all waste containers clearly with "HALOGENATED ORGANIC WASTE."

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Compatibility: Avoid metal containers if the waste is acidic or if moisture is present, as the halogenated nature can accelerate corrosion.

  • Venting: Use vented caps if the waste is a reaction mixture that might off-gas.

Part 3: Disposal Decision Matrix

Use this logic flow to determine the specific protocol for your waste.

DisposalWorkflowStartWaste GenerationStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidLiquidSolidSolid / Pure SubstanceStateCheck->SolidSolidHalogenCheckIs it mixed withNon-Halogenated Solvents?Liquid->HalogenCheckHaloStreamSegregated HalogenatedSolvent Waste StreamHalogenCheck->HaloStreamYes or No(Always treat as Halogenated)LabelLLabel: 'Flammable/ToxicHalogenated Waste'HaloStream->LabelLIncinerationHigh-Temp Incineration(w/ HF/HCl Scrubbers)LabelL->IncinerationContainerCheckIs it in originalmanufacturer vial?Solid->ContainerCheckLabPackLab Pack viaWaste ContractorContainerCheck->LabPackYesDoubleBagDouble Bag inHDPE/Clear PlasticContainerCheck->DoubleBagNo (Loose/Spill Debris)LabPack->IncinerationDoubleBag->LabPack

Figure 1: Decision matrix for segregating and routing 5-Chloro-2-(3-fluorophenoxy)pyridine waste based on physical state and containment.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spill Debris)

Applicability: Expired stock, chemically contaminated gloves, weighing paper, or spill cleanup materials.

  • Containment:

    • Place the solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Double-bag the waste to prevent rupture and leakage of toxic dust.

    • If disposing of the original bottle with residual chemical, leave the cap tightly secured and place the entire bottle into the bag.

  • Labeling:

    • Affix a hazardous waste label to the outer bag.

    • Mandatory Fields:

      • Chemical Name: "5-Chloro-2-(3-fluorophenoxy)pyridine"[1]

      • Constituents: "Chlorine, Fluorine, Pyridine derivative"[5]

      • Hazard Checkboxes: Toxic, Irritant.[3][6]

  • Storage:

    • Place the bagged waste into a Lab Pack drum (typically a 5-gallon or 55-gallon fiber or poly drum) designated for "Solid Toxic Organics."

    • Do not compress or compact the waste manually.

Protocol B: Liquid Waste (Reaction Mixtures & HPLC Waste)

Applicability: Mother liquors, HPLC effluent, or dissolved stock solutions.

  • Compatibility Check:

    • Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before adding to the central waste carboy to prevent exothermic reactions or gas evolution.

  • Transfer:

    • Use a funnel with a splash guard.

    • Pour into the Halogenated Solvent waste container (usually Red or Yellow safety cans, distinct from Non-Halogenated/White cans).

    • Crucial: Even if the compound is dissolved in 99% Methanol (non-halogenated), the presence of the fluorinated pyridine classifies the entire mixture as halogenated.

  • Documentation:

    • Log the addition on the waste container's accumulation log sheet. Record the approximate volume and concentration.

Protocol C: Empty Container Disposal

Applicability: Empty glass vials or bottles that contained the substance.

  • Triple Rinse:

    • Rinse the container three times with a small volume of a compatible solvent (e.g., Acetone or Dichloromethane).

    • Disposal of Rinsate: Pour the rinse solvent into the Halogenated Liquid Waste container (Protocol B). Do not pour rinsate down the sink.

  • Defacing:

    • Cross out or remove the original label.

    • Mark the container as "EMPTY."

  • Final Step:

    • Place the triple-rinsed, defaced container into the "Decontaminated Glass" or "Recycling" bin, depending on your facility's specific EHS rules. If triple rinsing is not feasible, treat the bottle as Solid Waste (Protocol A).

Part 5: Professional Incineration Standards

This section provides the technical justification for why specific disposal routes are chosen, aiding in vendor selection and audit.

The ultimate destruction of 5-Chloro-2-(3-fluorophenoxy)pyridine must occur via Rotary Kiln Incineration under specific conditions:

  • Temperature: >1100°C (2000°F) with a residence time of >2 seconds. This ensures complete thermal decomposition of the stable pyridine ring and ether linkage.

  • Gas Scrubbing (Critical):

    • The combustion process releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .

    • The facility must employ a wet scrubber system (typically using caustic soda, NaOH) to neutralize these acid gases before flue gas release.

    • Note: Standard medical waste incinerators often lack the scrubbing capacity for high-fluorine waste, which is why "Chemical Waste" categorization is vital.

Part 6: Emergency Spill Response

Immediate Action for Lab Spills (< 50g):

  • Evacuate & Ventilate: Clear the immediate area.[6][7] If the substance is a powder, prevent dust generation.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95/P100 dust mask if powder is present.

  • Absorb/Sweep:

    • Liquids: Cover with an inert absorbent (Vermiculite or Sand).[8] Do not use combustible materials like sawdust.

    • Solids: Gently sweep into a dust pan using a wet paper towel to suppress dust.

  • Disposal: Treat all cleanup materials (absorbent, paper towels, gloves) as Solid Hazardous Waste (Protocol A).

  • Decontamination: Wipe the surface with a soap and water solution.[4] Collect this water as liquid hazardous waste.

References

  • National Institutes of Health (NIH) - PubChem. 5-Chloro-2,3-difluoropyridine (Related Compound Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.